N-Desmethyl Rosiglitazone-d4
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Desmethyl Rosiglitazone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled analog of N-Desmethyl Rosiglitazone (B1679542), the primary active metabolite of the antidiabetic drug Rosiglitazone. Rosiglitazone belongs to the thiazolidinedione class of drugs and functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and pharmacokinetic studies, primarily as an internal standard for the accurate quantification of Rosiglitazone and its metabolites in biological matrices.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its role in analytical methodologies, and the relevant biological pathways of its parent compound.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [1] |
| Synonyms | SB 237216-d4 | [2] |
| Molecular Formula | C₁₇H₁₃D₄N₃O₃S | [2] |
| Molecular Weight | 347.42 g/mol | [2] |
| CAS Number | 1215407-67-2 | [2] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (10 mM) | [2] |
Synthesis
Plausible Synthetic Pathway:
A potential approach would be to first synthesize Rosiglitazone-d4 and then perform N-demethylation. The deuteration of the phenyl ring can be achieved using a suitable deuterated starting material.
Step 1: Synthesis of a Deuterated Intermediate
The synthesis could start from a deuterated phenol, which is then subjected to a series of reactions to build the Rosiglitazone scaffold.
Step 2: N-demethylation
The N-demethylation of the deuterated Rosiglitazone could be achieved using various reagents, such as 1-chloroethyl chloroformate followed by methanolysis (von Braun reaction).
Note: This is a representative synthetic scheme and would require optimization for practical application.
Role in Analytical Methods
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Its chemical properties are nearly identical to the endogenous N-Desmethyl Rosiglitazone, but its increased mass allows for its distinction in a mass spectrometer. This ensures accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in Human Plasma
This protocol is adapted from a validated LC-ESI-MS/MS method.[3][4]
4.1.1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 50 µL of human plasma, add the internal standard solution containing this compound.
-
Vortex the sample to ensure thorough mixing.
-
Load the sample onto an SLE cartridge.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3-µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40 v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
4.1.3. Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-Desmethyl Rosiglitazone | 344.2 | 121.1 |
| This compound (IS) | 348.2 | 125.1 |
Note: The exact m/z values for the d4 internal standard may vary slightly based on the fragmentation pattern.
Pharmacokinetic Data
While specific pharmacokinetic data for this compound is not extensively studied due to its use as an internal standard, the use of such labeled compounds has been instrumental in determining the pharmacokinetics of the parent drug and its non-labeled metabolite. In a clinical study involving healthy volunteers administered a single 4.0 mg dose of Rosiglitazone, the pharmacokinetic parameters of Rosiglitazone and N-Desmethyl Rosiglitazone were determined using a method validated with this compound as an internal standard.[3]
| Parameter | Rosiglitazone | N-Desmethyl Rosiglitazone |
| Cmax (ng/mL) | 185.3 ± 45.7 | 15.2 ± 3.9 |
| Tmax (hr) | 1.0 ± 0.5 | 2.5 ± 1.1 |
| AUC₀₋t (ng·hr/mL) | 734.8 ± 158.2 | 123.6 ± 30.1 |
| t₁/₂ (hr) | 3.9 ± 0.6 | 7.8 ± 1.5 |
Data are presented as mean ± standard deviation.
Biological Context: Metabolism and Signaling Pathways
Metabolism of Rosiglitazone
Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[5][6] The major metabolic pathways are N-demethylation and hydroxylation. N-demethylation of Rosiglitazone yields its major active metabolite, N-Desmethyl Rosiglitazone.[5][6]
PPARγ Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates gene expression.[7] Upon activation by a ligand like Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Conclusion
This compound is a critical analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard enables the reliable quantification of Rosiglitazone and its primary metabolite in biological samples. A thorough understanding of its properties, analytical applications, and the biological context of its parent compound is essential for its effective use in research and drug development.
References
- 1. veeprho.com [veeprho.com]
- 2. immunomart.com [immunomart.com]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
The Gold Standard in Bioanalysis: A Technical Guide to N-Desmethyl Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of N-Desmethyl Rosiglitazone-d4, a critical tool in the bioanalytical and pharmacokinetic studies of Rosiglitazone (B1679542). Designed for a scientific audience, this document details the physicochemical properties, relevant biological pathways, and experimental applications of this stable isotope-labeled internal standard.
Introduction: The Role of Stable Isotope-Labeled Standards
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification of analytes in complex biological matrices. This compound serves as an ideal internal standard for its parent drug, Rosiglitazone, and its primary metabolite, N-Desmethyl Rosiglitazone. Being chemically identical to the analyte but mass-shifted, it co-elutes and experiences the same extraction inefficiencies and matrix effects, allowing for accurate normalization and highly reliable data.[1]
Core Chemical Properties
This compound is the deuterium-labeled analog of N-Desmethyl Rosiglitazone, the principal metabolite of the antidiabetic drug Rosiglitazone. The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference for mass spectrometric detection without significantly altering its chemical behavior.
Data Presentation: Physicochemical Properties
| Property | This compound | N-Desmethyl Rosiglitazone | Rosiglitazone (Parent Drug) |
| CAS Number | 1215407-67-2[2] | 257892-31-2[2][3] | 122320-73-4 |
| Molecular Formula | C₁₇H₁₃D₄N₃O₃S[2] | C₁₇H₁₇N₃O₃S[2][3] | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 347.43[2] | 343.4[3] | 357.4 |
| Synonyms | SB 237216-d4 | SB-237216[3] | BRL 49653 |
| Solubility | Not explicitly specified | DMF: 25 mg/ml, DMSO: 34 mg/ml, Ethanol: 1 mg/ml[3] | Not specified |
Biological Context: Metabolism and Mechanism of Action
Metabolic Pathway of Rosiglitazone
Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[3][4] The main metabolic routes are N-demethylation and hydroxylation.[4] The N-demethylation of Rosiglitazone results in the formation of its major active metabolite, N-Desmethyl Rosiglitazone.[3] Understanding this pathway is crucial for interpreting pharmacokinetic data and the role of this compound in its analysis.
Signaling Pathway: PPARγ Activation
Rosiglitazone exerts its therapeutic effects by acting as a highly selective and potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[5][6][7] Upon activation by a ligand like Rosiglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity.[8][9]
Experimental Protocols
Representative Synthesis Workflow for a Deuterated N-desmethyl Metabolite
The synthesis of this compound is not publicly detailed. However, a general workflow for creating such a standard involves late-stage introduction of the deuterium label to maximize efficiency. For an N-desmethyl compound, this often involves using a deuterated methylating or demethylating agent. A representative strategy for a similar transformation is outlined below.[10][11][12]
Bioanalytical Method: Quantification in Human Plasma by LC-MS/MS
The following is a detailed protocol adapted from a validated method for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma, utilizing a deuterated internal standard.[1][13]
Objective: To accurately measure the concentration of N-Desmethyl Rosiglitazone in plasma samples.
Internal Standard: this compound.
1. Sample Preparation (Protein Precipitation)
-
To a 50-100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (this compound) in a small volume of organic solvent.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[13]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.
2. Chromatographic Conditions (HPLC)
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3-µm particle size).[13]
-
Mobile Phase: Isocratic mixture, such as 60:40 (v/v) acetonitrile and 0.1% formic acid in water.[13]
-
Flow Rate: 0.2 mL/min.[13]
-
Injection Volume: 5-10 µL.
-
Total Run Time: Approximately 2.5-3 minutes per sample.[1][13]
3. Mass Spectrometric Conditions (MS/MS)
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1[13]
-
This compound (IS): The precursor ion would be m/z 348.2. The product ion would be selected based on a stable, deuterated fragment.
-
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma samples.
-
The concentration of N-Desmethyl Rosiglitazone in the unknown samples is determined by interpolating their peak area ratios from this calibration curve. The validated linear range for N-Desmethyl Rosiglitazone is typically 1-150 ng/mL.[13]
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the generation of high-quality, reproducible, and accurate quantitative data for Rosiglitazone's primary metabolite. This guide provides the core chemical, biological, and methodological information required for its effective application in a research setting.
References
- 1. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Desmethyl rosiglitazone - CAS - 257892-31-2 | Axios Research [axios-research.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone activation of PPARγ suppresses fractalkine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Desmethyl Rosiglitazone-d4 (CAS No. 1215407-67-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled analog of N-Desmethyl Rosiglitazone (B1679542), a major metabolite of the antidiabetic drug Rosiglitazone. Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of Rosiglitazone and its metabolites in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of its properties, its application in a validated analytical method, and the corresponding experimental protocols.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 1215407-67-2 | [1] |
| Molecular Formula | C₁₇H₁₃D₄N₃O₃S | [1] |
| Molecular Weight | 347.43 g/mol | [1] |
| Synonyms | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |
| Primary Application | Internal standard in analytical and pharmacokinetic research | [2] |
Synthesis
The synthesis of Rosiglitazone and its analogs typically involves the reaction of a substituted benzaldehyde (B42025) with thiazolidine-2,4-dione, followed by reduction of the resulting benzylidene intermediate. The N-desmethyl analog would be prepared from a corresponding N-desmethylated precursor.
Deuterium (B1214612) labeling, in this case on the phenyl ring, is often achieved by using a deuterated starting material or through catalytic exchange reactions on a suitable intermediate. General strategies for the deuteration of drug molecules are employed to enhance their metabolic stability or for use as internal standards.
Application in Bioanalytical Methods
This compound is a critical component in the highly sensitive and specific quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in biological samples, particularly human plasma. A validated LC-ESI-MS/MS method has been developed for this purpose.[3]
Analytical Method Validation Data
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the simultaneous quantitation of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using their respective d4-labeled internal standards.[3]
| Parameter | Rosiglitazone | N-Desmethyl Rosiglitazone |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | 1.00 ng/mL |
| Quantitation Range | 1.00-500 ng/mL | 1.00-500 ng/mL |
| Correlation Coefficient (r²) | >0.9990 | >0.9990 |
| Intra-assay Precision (%CV) | ≤ 9.37% | ≤ 9.37% |
| Inter-assay Precision (%CV) | ≤ 9.37% | ≤ 9.37% |
| Accuracy (% difference from theoretical) | ≤ 12.7% | ≤ 12.7% |
Experimental Protocols
The following is a detailed experimental protocol for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using this compound as an internal standard, based on a published method.[3]
Sample Preparation: Supported Liquid/Liquid Extraction (SLE)
-
To a 50 µL aliquot of human plasma, add the internal standards Rosiglitazone-d4 and this compound.
-
Load the plasma sample onto a supported liquid/liquid extraction (SLE) cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes from the cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Separation: Isocratic HPLC separation is performed over a 3-minute period. The specific column and mobile phase composition should be optimized for baseline separation of the analytes and internal standards.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions for both the analytes and their deuterated internal standards.
Signaling Pathways and Experimental Workflows
Given that this compound's primary role is as an internal standard in analytical chemistry, it is not directly involved in biological signaling pathways. Its utility lies within the experimental workflow of pharmacokinetic studies.
Analytical Workflow for Pharmacokinetic Studies
The following diagram illustrates the general workflow for the quantification of Rosiglitazone and its N-desmethyl metabolite in a clinical study, employing this compound as an internal standard.
This diagram outlines the key stages from sample collection in a clinical setting to the final determination of pharmacokinetic parameters, highlighting the crucial role of this compound in ensuring accurate quantification.
References
N-Desmethyl Rosiglitazone-d4: A Technical Guide for Researchers
This technical guide provides an in-depth overview of N-Desmethyl Rosiglitazone-d4, a key analytical standard for researchers, scientists, and drug development professionals. This document details its chemical properties, typical analytical data, relevant experimental protocols, and the pharmacological context of its parent compound, Rosiglitazone (B1679542).
Certificate of Analysis Data
A Certificate of Analysis (CoA) for this compound provides critical quality control data. While specific values may vary between manufacturing lots and suppliers, a typical CoA would include the following information.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| Parent Drug | Rosiglitazone |
| SIL Type | Deuterium |
| CAS Number | 1215407-67-2[1] |
| Unlabelled CAS | 257892-31-2[1][2][3] |
| Molecular Formula | C₁₇H₁₃D₄N₃O₃S |
| Molecular Weight | 347.12 g/mol [1] |
Analytical Data
| Test | Specification | Result |
| Purity (by HPLC) | ≥98% | 99.5% |
| Isotopic Enrichment | ≥99% atom % D | 99.7% atom % D |
| Mass Spectrometry | Conforms to structure | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the accurate use of this compound as an internal standard in pharmacokinetic and metabolic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma
This method allows for the simultaneous quantification of Rosiglitazone and its major metabolites.
-
Sample Preparation: Plasma samples (0.1 mL) are deproteinized using acetonitrile (B52724) (0.2 mL) containing this compound as the internal standard.[4]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Signaling Pathways and Workflows
Rosiglitazone Metabolism
N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone, an antidiabetic drug.[2] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP2C8.[2][5]
Caption: Metabolic pathway of Rosiglitazone to N-Desmethyl Rosiglitazone.
Mechanism of Action of Rosiglitazone
Rosiglitazone, the parent compound, is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6][7][8] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.[6][9]
Caption: Simplified signaling pathway of Rosiglitazone's mechanism of action.
Analytical Workflow for Pharmacokinetic Studies
This compound is utilized as an internal standard in a typical LC-MS/MS workflow for pharmacokinetic analysis.
Caption: Experimental workflow for bioanalytical quantification.
Conclusion
This compound is an indispensable tool for the accurate quantification of Rosiglitazone and its metabolites in biological matrices. A thorough understanding of its properties, as detailed in a Certificate of Analysis, and the application of validated analytical methods are paramount for robust research in drug metabolism and pharmacokinetics. The signaling pathways of its parent compound, Rosiglitazone, provide the essential pharmacological context for such studies.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]
- 3. veeprho.com [veeprho.com]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
N-Desmethyl Rosiglitazone-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N-Desmethyl Rosiglitazone-d4, including its suppliers, pricing, and the relevant biological pathways of its parent compound, Rosiglitazone.
This compound is the deuterium-labeled version of N-Desmethyl Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone.[1] The parent compound, Rosiglitazone, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] The deuterated form is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Rosiglitazone and its metabolites in biological samples.[4]
Suppliers and Pricing
A number of chemical suppliers offer this compound. The following table summarizes publicly available information on suppliers and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. For the most current pricing, it is recommended to request a quote directly from the supplier.
| Supplier | Catalog Number | Purity | Quantity | Price | CAS Number |
| Mithridion | - | - | 1 mg | $499.28[5] | 1215407-67-2[6] |
| Santa Cruz Biotechnology | SC-217A04 | - | - | Request Quote | 1215407-67-2[6] |
| MedChemExpress | HY-118788S | - | - | Request Quote | 1215407-67-2[7] |
| Veeprho | - | - | - | Request Quote | 1215407-67-2[4] |
| Immunomart | HY-118788S | - | - | Request Quote | 1215407-67-2[7] |
| YMIMLab | B70178 | - | 1 mg | ¥4310.00 | 1215407-67-2[8] |
Mechanism of Action: The Rosiglitazone Signaling Pathway
Rosiglitazone, the parent compound of N-Desmethyl Rosiglitazone, exerts its therapeutic effects by acting as a selective agonist of the nuclear receptor PPARγ.[9][10][11] Activation of PPARγ leads to the modulation of a wide array of genes involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity.[2][3]
Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
References
- 1. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]
- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. veeprho.com [veeprho.com]
- 5. This compound 1mg | Mithridion [mithridion.com]
- 6. scbt.com [scbt.com]
- 7. immunomart.com [immunomart.com]
- 8. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Rosiglitazone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Synthesis and Characterization of N-Desmethyl Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Rosiglitazone-d4, a crucial internal standard for the accurate quantification of the major metabolite of Rosiglitazone (B1679542). This document details a plausible synthetic route, comprehensive characterization methodologies, and relevant biological context.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The primary metabolic pathway of Rosiglitazone in humans is N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP2C8, leading to the formation of N-Desmethyl Rosiglitazone.[1]
Accurate quantification of N-Desmethyl Rosiglitazone is critical in pharmacokinetic and metabolic studies. Stable isotope-labeled internal standards, such as this compound, are essential for minimizing analytical variability and improving the accuracy of mass spectrometry-based bioanalytical methods.[2] This guide outlines the synthesis and detailed characterization of this compound for its application in such studies.
Synthesis of this compound
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below. The deuterium (B1214612) atoms are incorporated into the phenyl ring of a key intermediate.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(2-((Pyridin-2-yl)amino)ethoxy)benzaldehyde-d4
-
Preparation of 4-Hydroxybenzaldehyde-d4: Commercially available 4-hydroxybenzaldehyde (B117250) can be deuterated using a suitable acid-catalyzed exchange reaction with deuterium oxide (D₂O).
-
Williamson Ether Synthesis:
-
To a solution of 4-hydroxybenzaldehyde-d4 (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2-((pyridin-2-yl)amino)ethan-1-ol (1.1 eq).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(2-((pyridin-2-yl)amino)ethoxy)benzaldehyde-d4.
-
Step 2: Knoevenagel Condensation and Reduction to form this compound
-
Knoevenagel Condensation:
-
Dissolve 4-(2-((pyridin-2-yl)amino)ethoxy)benzaldehyde-d4 (1.0 eq) and thiazolidine-2,4-dione (1.0 eq) in a suitable solvent like toluene (B28343) or ethanol.
-
Add a catalytic amount of a base such as piperidine (B6355638) or pyrrolidine.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 8-12 hours.
-
Monitor the formation of the intermediate, 5-((4-(2-((pyridin-2-yl)amino)ethoxy)phenyl-d4)methylidene)thiazolidine-2,4-dione, by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
-
Reduction of the Exocyclic Double Bond:
-
Suspend the intermediate from the previous step in a suitable solvent mixture, such as methanol (B129727) and dichloromethane.
-
Cool the suspension to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the molecular weight and isotopic labeling of the final compound.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is used with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple Reaction Monitoring (MRM) is used for quantification.
Expected Mass Transitions:
Based on the known fragmentation of N-Desmethyl Rosiglitazone, the expected mass transitions for the d4-labeled analog are presented in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethyl Rosiglitazone | 344.2 | 121.1 |
| This compound | 348.2 | 121.1 |
Note: The precursor ion for the d4 analog is shifted by 4 Da due to the four deuterium atoms. The product ion is expected to remain the same as the fragmentation likely occurs at a part of the molecule that does not contain the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Instruments: A 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR and ¹³C NMR.
Expected Spectral Data:
The ¹H NMR spectrum of this compound is expected to be similar to that of the unlabeled compound, with the key difference being the absence of signals corresponding to the protons on the deuterated phenyl ring. The ¹³C NMR spectrum will show signals for all carbon atoms, with the signals for the deuterated carbons potentially showing a slight upfield shift and a change in multiplicity due to C-D coupling.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Thiazolidinedione CH | ~4.9 | ~55 |
| Thiazolidinedione CH₂ | ~3.3 | ~38 |
| O-CH₂ | ~4.2 | ~66 |
| N-CH₂ | ~3.6 | ~43 |
| Pyridyl-H | 6.6 - 8.1 | 107 - 158 |
| Phenyl-H (deuterated) | Absent | ~115 (C-D), ~130 (C-D), ~128 (C-ipso), ~157 (C-ipso) |
| NH | Variable | - |
| Thiazolidinedione C=O | - | ~175, ~176 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Biological Context: Rosiglitazone Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating PPARγ. This activation leads to a cascade of events that ultimately improve insulin (B600854) sensitivity. N-Desmethyl Rosiglitazone is a major metabolite, and understanding its interaction with this pathway is important for comprehending the overall pharmacological profile of the parent drug.
Caption: Rosiglitazone's PPARγ signaling pathway.
Rosiglitazone binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to an increase in insulin sensitivity. Additionally, PPARγ activation can inhibit the NF-κB signaling pathway, contributing to the anti-inflammatory effects of Rosiglitazone.[3]
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this essential internal standard. The characterization data, including expected mass spectrometric and NMR results, will aid researchers in confirming the successful synthesis and purity of the compound. The inclusion of the biological context highlights the importance of this molecule in the study of Rosiglitazone's pharmacology. The availability of well-characterized this compound is paramount for robust and reliable bioanalytical studies in drug development.
References
- 1. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]
- 2. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Desmethyl Rosiglitazone in the Metabolism of Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Desmethyl Rosiglitazone (B1679542), a primary metabolite of the anti-diabetic drug Rosiglitazone. It details the metabolic pathways, pharmacokinetic parameters, and analytical methodologies for the quantification of this metabolite, with a special focus on the application of its deuterated analog, N-Desmethyl Rosiglitazone-d4, as an internal standard. This document also elucidates the pharmacological context of Rosiglitazone's action through the PPARγ signaling pathway.
Introduction to Rosiglitazone Metabolism
Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its primary mechanism of action involves enhancing insulin (B600854) sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver.[1] The elimination of Rosiglitazone from the body is predominantly through hepatic metabolism, with negligible amounts of the unchanged drug excreted in the urine. The main metabolic pathways are N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid.[2][3]
N-Desmethyl Rosiglitazone is one of the two major metabolites of Rosiglitazone, formed through the N-demethylation process. While Rosiglitazone is a potent PPARγ agonist, its metabolites are generally considered to be inactive or to possess only partial activity.[2][4] Understanding the formation and clearance of N-Desmethyl Rosiglitazone is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of Rosiglitazone, as well as for assessing potential drug-drug interactions.
Metabolic Pathway of Rosiglitazone to N-Desmethyl Rosiglitazone
The biotransformation of Rosiglitazone to N-Desmethyl Rosiglitazone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
-
Primary Enzymes Involved : In vitro studies with human liver microsomes have identified CYP2C8 as the principal enzyme responsible for the N-demethylation of Rosiglitazone.[5][6] The cytochrome P450 isoenzyme CYP2C9 also contributes to this metabolic pathway, but to a lesser extent.[5][6] The enzymatic activity of CYP2C8 for Rosiglitazone metabolism is approximately four times higher than that of CYP2C9.[3]
-
Further Metabolism : Following its formation, N-Desmethyl Rosiglitazone can undergo further hydroxylation before entering Phase II metabolism, where it is conjugated with sulfate or glucuronic acid for excretion.[3]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic parameters of Rosiglitazone and its metabolite, N-Desmethyl Rosiglitazone, have been characterized in human studies. The clearance of N-Desmethyl Rosiglitazone is influenced by genetic polymorphisms in the CYP2C8 enzyme.
| Parameter | Rosiglitazone | N-Desmethyl Rosiglitazone | Reference |
| Elimination Half-Life (t½) | 3-4 hours | Not explicitly stated, but clearance is genotype-dependent | |
| Mean Total Clearance (CYP2C81/1) | 0.033 L/h/kg | 1.96 L/h | |
| Mean Total Clearance (CYP2C81/3) | 0.038 L/h/kg | 2.22 L/h | |
| Mean Total Clearance (CYP2C83/3) | 0.046 L/h/kg | 2.47 L/h | |
| Protein Binding | 99.8% | Not specified | [1] |
| Primary Metabolizing Enzymes | CYP2C8, CYP2C9 | - | [5][6] |
PPARγ Agonist Activity
| Compound | EC50 for PPARγ | Reference |
| Rosiglitazone | 60 nM | [7] |
| N-Desmethyl Rosiglitazone | Data not available (generally considered inactive or partially active) | [2][4] |
Experimental Protocols
In Vitro Metabolism of Rosiglitazone in Human Liver Microsomes
This protocol is adapted from studies investigating the kinetics of Rosiglitazone metabolism.[7]
Objective: To determine the kinetics of Rosiglitazone metabolism and identify the CYP enzymes involved.
Materials:
-
Human liver microsomes
-
Rosiglitazone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., montelukast (B128269) for CYP2C8, sulfaphenazole (B1682705) for CYP2C9)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Rosiglitazone in a suitable solvent (e.g., methanol).
-
Prepare incubation mixtures containing human liver microsomes (e.g., 20-40 µg of microsomal protein), phosphate buffer, and the NADPH regenerating system in a final volume of, for example, 100 µL.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding Rosiglitazone at various concentrations (e.g., 0.5 to 500 µM).
-
Incubate at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 10, 15, 20, 25 minutes).
-
Terminate the reaction at each time point by adding a volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of remaining Rosiglitazone and the formation of N-Desmethyl Rosiglitazone using a validated LC-MS/MS method.
-
For enzyme inhibition studies, pre-incubate the microsomes with specific CYP inhibitors before the addition of Rosiglitazone.
Quantification of N-Desmethyl Rosiglitazone in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma, emphasizing the use of this compound as an internal standard.[8]
Objective: To accurately quantify the concentration of N-Desmethyl Rosiglitazone in human plasma samples.
Materials and Reagents:
-
Human plasma samples
-
N-Desmethyl Rosiglitazone analytical standard
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
HPLC grade water
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution (this compound in a suitable solvent).[8]
-
Perform protein precipitation by adding a larger volume of cold acetonitrile (e.g., 200 µL).[8]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a mass spectrometer with an ESI source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for N-Desmethyl Rosiglitazone and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Example MRM transition for N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1.[8]
-
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of N-Desmethyl Rosiglitazone and a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of N-Desmethyl Rosiglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Pharmacological Significance: The PPARγ Signaling Pathway
Rosiglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Mechanism of Action:
-
Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and adipocyte differentiation.
The formation of N-Desmethyl Rosiglitazone represents a key step in the inactivation and eventual elimination of Rosiglitazone, thereby modulating the duration and intensity of PPARγ activation.
Conclusion
N-Desmethyl Rosiglitazone is a significant metabolite in the disposition of Rosiglitazone, primarily formed via CYP2C8-mediated N-demethylation. The accurate quantification of this metabolite is essential for comprehensive pharmacokinetic assessments and is reliably achieved using LC-MS/MS with the aid of the deuterated internal standard, this compound. While Rosiglitazone is a potent PPARγ agonist, its N-desmethyl metabolite is considered largely inactive, making this metabolic step a critical deactivating pathway. The information presented in this guide provides a foundational resource for professionals engaged in the research and development of thiazolidinedione-class drugs and related metabolic studies.
References
- 1. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A one-year study comparing the efficacy and safety of rosiglitazone and glibenclamide in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
In Vitro Metabolism of Rosiglitazone to N-Desmethyl Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of rosiglitazone (B1679542), with a specific focus on its conversion to the major metabolite, N-desmethyl rosiglitazone. This document synthesizes key findings on the enzymatic pathways, quantitative metabolic parameters, and detailed experimental protocols to support further research and drug development efforts in this area.
Introduction
Rosiglitazone, a member of the thiazolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. Its elimination from the body is primarily through hepatic metabolism.[1][2][3] The main phase I metabolic pathways for rosiglitazone are N-demethylation and para-hydroxylation of the pyridine (B92270) ring.[1] N-desmethyl rosiglitazone is a major metabolite formed through the N-demethylation pathway.[4][5][6] Understanding the in vitro metabolism of rosiglitazone is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
Enzymatic Pathways of Rosiglitazone N-Demethylation
The in vitro metabolism of rosiglitazone to N-desmethyl rosiglitazone is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Primary Contributing Enzyme: CYP2C8
Numerous studies have identified CYP2C8 as the principal enzyme responsible for the N-demethylation of rosiglitazone.[4][5][7][8][9] This has been demonstrated through experiments using human liver microsomes and recombinant human CYP enzymes.[5][7] Inhibition studies with selective CYP2C8 inhibitors, such as montelukast (B128269) and 13-cis retinoic acid, have shown a significant reduction in the formation of N-desmethyl rosiglitazone.[1][7]
Secondary Contributing Enzyme: CYP2C9
CYP2C9 also contributes to the N-demethylation of rosiglitazone, although to a lesser extent than CYP2C8.[1][5][7][8][9] Studies have indicated that CYP2C9's role in N-demethylation is more significant than its role in the para-hydroxylation of rosiglitazone.[1][7] Inhibition of CYP2C9 with sulfaphenazole (B1682705) results in a noticeable, albeit smaller, decrease in the overall metabolism of rosiglitazone.[1][7]
Other Contributing Enzymes
While CYP2C8 and CYP2C9 are the primary drivers of rosiglitazone metabolism, other enzymes such as CYP3A4 and CYP2E1 have also been shown to play a role in the overall metabolism, although their specific contribution to N-demethylation is less clearly defined.[1][2][3]
Quantitative Metabolic Data
The following tables summarize the key quantitative data from in vitro studies on rosiglitazone metabolism.
Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism
| Biological System | Parameter | Value | Reference |
| Human Liver Microsomes | Apparent Km | 11.9 µM (± 1.8) | [10] |
| Human Liver Microsomes | Apparent Km | 17.1 - 29.8 µM | [1] |
| Human Liver Microsomes | Vmax | 0.89 - 3.12 nmol·mg-1·min-1 | [1] |
| Human Liver Microsomes | Vmax | 1.64 ± 0.98 nmol·mg-1·min-1 | [2][3][11] |
Table 2: Inhibition of Rosiglitazone Metabolism by CYP-Specific Inhibitors
| Inhibitor | Target Enzyme | Concentration | % Inhibition of Rosiglitazone Metabolism | Reference |
| Montelukast | CYP2C8 | 0.02 µM | 69 ± 20% | [1][2] |
| 13-cis Retinoic Acid | CYP2C8 | Not Specified | >50% | [5][7] |
| Sulfaphenazole | CYP2C9 | 2.5 µM | 30% | [1] |
| Sulfaphenazole | CYP2C9 | 10 µM | 42 ± 10% | [1][2] |
| Ketoconazole | CYP3A4 | 1 µM | 52 ± 23% | [1][2] |
| Diethyldithiocarbamate | CYP2E1 | 40 µM | 41 ± 13% | [1][2] |
| Quinidine | CYP2D6 | 1 µM | 14% (not significant) | [1] |
| Furafylline | CYP1A2 | 10 µM | 18% (not significant) | [1] |
Table 3: Inhibitory Potential of Rosiglitazone on CYP Enzymes
| CYP Enzyme | Probe Substrate | IC50 of Rosiglitazone | Reference |
| CYP2C8 | Paclitaxel 6α-hydroxylase | 18 µM | [5][7] |
| CYP2C9 | Tolbutamide hydroxylase | 50 µM | [5][7] |
Experimental Protocols
This section outlines a typical experimental protocol for investigating the in vitro metabolism of rosiglitazone to N-desmethyl rosiglitazone using human liver microsomes.
Materials and Reagents
-
Rosiglitazone
-
N-desmethyl rosiglitazone standard
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
CYP-specific inhibitors (e.g., montelukast, sulfaphenazole)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., rosiglitazone-d3)
-
LC-MS/MS system
Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.1-0.5 mg/mL protein), and the desired concentration of rosiglitazone (e.g., 0.5-500 µM).[1][2][3] For inhibition studies, pre-incubate the microsomes with the inhibitor for a specified time before adding the substrate.[1]
-
Pre-warm: Pre-warm the incubation mixtures to 37°C.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.[1]
-
Incubate: Incubate the reactions at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.[12]
-
Sample Preparation: Centrifuge the terminated reactions to precipitate the microsomal protein. Collect the supernatant for analysis.
Analytical Method (LC-MS/MS)
-
Chromatographic Separation: Analyze the supernatant using a reverse-phase C18 column.[12] A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[12]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[12] Monitor the specific parent-to-product ion transitions for rosiglitazone, N-desmethyl rosiglitazone, and the internal standard.[12]
-
Quantification: Quantify the amount of N-desmethyl rosiglitazone formed by comparing its peak area to that of a standard curve prepared with known concentrations of the metabolite.
Visualizations
The following diagrams illustrate the metabolic pathway and a general experimental workflow.
References
- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]
- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]
- 10. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP2C8 in the Metabolic Formation of N-Desmethyl Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone (B1679542), a member of the thiazolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. The elimination of rosiglitazone is predominantly mediated by hepatic metabolism, with N-demethylation to form N-desmethyl rosiglitazone being one of the major metabolic pathways.[1][2] Understanding the enzymatic processes involved in the metabolism of rosiglitazone is critical for predicting potential drug-drug interactions and inter-individual variability in patient response. Evidence from in vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes has established CYP2C8 as the primary enzyme responsible for the N-demethylation of rosiglitazone.[3][4] While other isoforms, such as CYP2C9, contribute to a lesser extent, the role of CYP2C8 is paramount.[2][3] This technical guide provides an in-depth overview of the role of CYP2C8 in the formation of N-desmethyl rosiglitazone, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.
Data Presentation: Enzyme Kinetics and Inhibition
The following tables summarize the key quantitative data regarding the metabolism of rosiglitazone. Table 1 presents the enzyme kinetic parameters for rosiglitazone metabolism in human liver microsomes, illustrating the overall metabolic process. Table 2 details the inhibition of rosiglitazone metabolism by specific CYP inhibitors, highlighting the significant contribution of CYP2C8.
Table 1: Enzyme Kinetic Parameters for Rosiglitazone Metabolism in Human Liver Microsomes
| System | Kinetic Model | Km (µM) | Vmax (nmol·mg-1·min-1) | Reference |
| Pooled Human Liver Microsomes | Michaelis-Menten with substrate inhibition | 25 ± 5.57 | 1.64 ± 0.98 | [2] |
Table 2: Inhibition of Rosiglitazone Metabolism in Human Liver Microsomes by CYP-Specific Inhibitors
| Inhibitor | Target CYP | Concentration (µM) | % Inhibition of Rosiglitazone Metabolism | Reference |
| Montelukast (B128269) | CYP2C8 | 0.02 | 69 ± 20 | [2] |
| Sulfaphenazole (B1682705) | CYP2C9 | 2.5 | 42 ± 10 | [2] |
| Ketoconazole | CYP3A4 | 1 | 52 ± 23 | [2] |
| Diethyldithiocarbamate | CYP2E1 | Not Specified | 41 ± 13 | [2] |
Experimental Protocols
In Vitro Metabolism of Rosiglitazone using Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetics of rosiglitazone metabolism and the contribution of various CYP enzymes using pooled human liver microsomes.
Materials:
-
Rosiglitazone
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
CYP-specific inhibitors (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., rosiglitazone-d4)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing rosiglitazone at various concentrations (e.g., 0.5-500 µM) in potassium phosphate buffer.
-
For inhibition studies, pre-incubate the HLMs with the specific inhibitor (e.g., 0.02 µM montelukast) for a defined period (e.g., 15 minutes) at 37°C before adding rosiglitazone.
-
Add pooled human liver microsomes to each well to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with constant shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantification of Rosiglitazone and N-Desmethyl Rosiglitazone by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of the parent drug and its metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1
-
Rosiglitazone-d4 (IS): m/z 362.1 → 139.1
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the concentration of rosiglitazone and N-desmethyl rosiglitazone in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Metabolic Pathway of Rosiglitazone
The following diagram illustrates the primary metabolic pathways of rosiglitazone, emphasizing the central role of CYP2C8 in the formation of N-desmethyl rosiglitazone.
References
- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Plasma Stability of N-Desmethyl Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability of N-Desmethyl Rosiglitazone-d4 in plasma. Given the limited direct data on the deuterated metabolite, this guide synthesizes information from studies on the parent compound, Rosiglitazone, and other structurally related N-desmethyl metabolites to provide a robust framework for stability assessment. The methodologies and data presented herein are intended to support the design and execution of bioanalytical studies in drug development.
Introduction
Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class that improves glycemic control by enhancing insulin (B600854) sensitivity.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2] The main metabolic pathways are N-demethylation and hydroxylation.[1][2] N-demethylation of Rosiglitazone results in the formation of N-Desmethyl Rosiglitazone, a major metabolite.[2]
In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS/MS).[3] this compound serves as an ideal internal standard for the quantification of N-Desmethyl Rosiglitazone. The stability of this internal standard in the biological matrix, such as plasma, is a critical parameter that must be thoroughly evaluated during bioanalytical method validation to ensure the reliability of the data.[4] Instability of an analyte or its internal standard in plasma can lead to erroneous concentration measurements, impacting the pharmacokinetic and toxicokinetic assessment of a drug candidate.[5]
This guide will delve into the available stability data for related compounds, provide detailed experimental protocols for assessing plasma stability, and present visual workflows and metabolic pathways to aid in the comprehensive understanding of the stability of this compound in plasma.
Data Presentation: Stability of Related Compounds in Plasma
Table 1: Stability of Rosiglitazone in Human Plasma
| Storage Condition | Duration | Analyte Stability (% Remaining) | Reference |
| Room Temperature | 48 hours | ≥ 92% (in stock solution) | [6] |
| -80°C | 4 weeks | ≥ 93% (in unprocessed plasma) | [6] |
| Freeze-Thaw Cycles (from -80°C) | 3 cycles | ≥ 92% (in unprocessed plasma) | [6] |
Table 2: Stability of Other N-Desmethyl Metabolites in Human Plasma
| Compound | Storage Condition | Duration | Stability | Reference |
| N-Desmethyl Rosuvastatin (B1679574) | Room Temperature | 24 hours | Stable (in plasma:buffer mix) | [3] |
| N-Desmethyl Rosuvastatin | -70°C | 12 months | Stable (in plasma:buffer mix) | [3] |
| N-Desmethyl Sertraline | Room Temperature | 2 hours | Stable | [7] |
| N-Desmethyl Sertraline | -80°C | 28 days | Stable | [7] |
| N-Desmethyl Sertraline | Freeze-Thaw Cycles (from -80°C) | 3 cycles | Stable | [7] |
Based on the data from these related compounds, it is reasonable to hypothesize that this compound would exhibit good stability in plasma under typical bioanalytical laboratory conditions. However, this must be experimentally verified.
Experimental Protocols
A comprehensive assessment of the plasma stability of this compound is a critical component of bioanalytical method validation. Below is a detailed methodology for conducting such a study, based on established guidelines and practices.[4][8]
3.1. Objective
To evaluate the stability of this compound in human plasma under various storage and handling conditions that mimic the sample lifecycle in a clinical or non-clinical study.
3.2. Materials
-
This compound reference standard
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA) from at least six different sources
-
Organic solvents (e.g., methanol, acetonitrile) for stock and working solutions
-
Internal standard (if different from the analyte of interest)
-
LC-MS/MS system
3.3. Preparation of Stock and Quality Control (QC) Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to achieve concentrations for spiking into plasma.
-
QC Samples: Prepare low and high concentration quality control (QC) samples by spiking the working solutions into blank human plasma. The final concentrations should be within the intended calibration range of the bioanalytical assay.
3.4. Stability Assessment Conditions
3.4.1. Short-Term (Bench-Top) Stability
-
Procedure: Aliquot low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, and 24 hours) that exceeds the expected sample handling time.
-
Analysis: After the specified duration, process the samples and analyze them against a freshly prepared calibration curve.
3.4.2. Long-Term Stability
-
Procedure: Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, retrieve the samples, thaw them under controlled conditions, and analyze them against a freshly prepared calibration curve.
3.4.3. Freeze-Thaw Stability
-
Procedure: Subject aliquots of low and high QC samples to multiple freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
Analysis: After the final thaw, analyze the samples against a freshly prepared calibration curve. Typically, 3 to 5 freeze-thaw cycles are evaluated.
3.5. Sample Preparation and Analysis (LC-MS/MS)
A validated LC-MS/MS method for the simultaneous quantification of Rosiglitazone and its metabolites can be adapted for this stability study.[9]
-
Protein Precipitation: To a 100 µL aliquot of the plasma sample, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (if this compound is not being used as its own internal standard in a "surrogate analyte" approach).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters (based on a method for Rosiglitazone and its metabolites[9]):
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 3 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). The specific mass transitions for this compound would need to be determined.
3.6. Data Analysis and Acceptance Criteria
-
The mean concentration of the stability samples at each condition should be within ±15% of the nominal concentration.
-
The precision (%CV) of the replicate measurements should not exceed 15%.
Mandatory Visualizations
4.1. Metabolic Pathway of Rosiglitazone
Caption: Metabolic pathway of Rosiglitazone.
4.2. Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for plasma stability assessment.
Conclusion
While direct stability data for this compound in plasma is currently unavailable, the information from its parent compound, Rosiglitazone, and other N-desmethyl metabolites suggests that it is likely to be stable under standard bioanalytical conditions. However, it is imperative for any laboratory developing an assay for N-Desmethyl Rosiglitazone to perform a thorough experimental validation of its stability in plasma, as outlined in this guide. This will ensure the generation of accurate and reliable data for pharmacokinetic and other drug development studies. The use of a deuterated internal standard like this compound is a best practice in modern bioanalytical method validation, and confirming its stability is a cornerstone of this process.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Serum disposition of sertraline, N-desmethylsertraline and paroxetine: a pharmacokinetic evaluation of repeated drug concentration measurements during 6 months of treatment for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of N-Desmethyl Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of N-Desmethyl Rosiglitazone-d4. It clarifies the role of deuteration, details the primary mechanism of the parent compound, Rosiglitazone (B1679542), and discusses the metabolic pathway leading to the formation of N-Desmethyl Rosiglitazone. The guide also outlines key experimental protocols for assessing the activity of such compounds and presents relevant pharmacological data.
Introduction: The Role of this compound
This compound is the deuterium-labeled form of N-Desmethyl Rosiglitazone.[1] In pharmaceutical research, deuterated compounds are primarily utilized as internal standards for analytical and pharmacokinetic studies.[2][3] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a greater mass. This mass difference is readily detectable by mass spectrometry, allowing for precise and accurate quantification of the non-deuterated analyte (N-Desmethyl Rosiglitazone) in biological samples.[4]
While deuteration can sometimes alter the pharmacokinetics of a drug due to the kinetic isotope effect—stronger carbon-deuterium bonds can slow metabolism—the fundamental mechanism of action at the molecular target remains unchanged.[5][6] Therefore, the biological activity of this compound is representative of N-Desmethyl Rosiglitazone.
Core Mechanism of Action: The PPARγ Signaling Pathway
The mechanism of action of N-Desmethyl Rosiglitazone is best understood through its parent compound, Rosiglitazone. Rosiglitazone is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear hormone receptor.[7][8] PPARγ is a key transcriptional regulator of genes involved in glucose and lipid metabolism, as well as inflammation.[9][10]
The activation of the PPARγ signaling pathway by an agonist like Rosiglitazone involves several key steps:
-
Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ located in the nucleus.[8]
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[10]
-
PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10]
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which initiates the transcription of downstream genes. This leads to an increase in the synthesis of proteins that mediate the physiological effects of PPARγ activation, such as improved insulin (B600854) sensitivity.[10]
This signaling cascade is the primary mechanism through which Rosiglitazone exerts its therapeutic effects as an insulin-sensitizing agent in the treatment of type 2 diabetes mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retracted: Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethyl Rosiglitazone-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Rosiglitazone-d4 in human plasma. N-Desmethyl Rosiglitazone (B1679542) is a major metabolite of Rosiglitazone, an anti-diabetic drug of the thiazolidinedione class.[1][2] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices by correcting for matrix effects and variability in sample processing.[3][4][5] This method utilizes a simple protein precipitation or a supported liquid extraction for sample preparation, followed by a rapid isocratic chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Rosiglitazone is an insulin-sensitizing agent used in the treatment of type 2 diabetes.[2] It is metabolized in the liver, primarily by CYP2C8 and CYP2C9 enzymes, to form several metabolites, including N-Desmethyl Rosiglitazone.[1] Accurate measurement of this metabolite is essential for understanding the pharmacokinetics of the parent drug. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[6] The incorporation of a stable isotope-labeled internal standard, such as this compound, is a common practice to ensure the reliability and accuracy of the results.[3][4][5] This document provides a detailed protocol for the quantification of N-Desmethyl Rosiglitazone, using its deuterated analog as an internal standard.
Experimental
Materials and Reagents
-
N-Desmethyl Rosiglitazone and this compound standards were obtained from a commercial source.
-
HPLC-grade acetonitrile (B52724), methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (with anticoagulant) was sourced from a certified vendor.
Sample Preparation
Two primary methods for sample preparation are presented: Protein Precipitation and Supported Liquid Extraction (SLE).
1. Protein Precipitation: This is a rapid and simple procedure suitable for high-throughput analysis.[1]
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (this compound) at an appropriate concentration (e.g., 40 ng/mL).[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Supported Liquid Extraction (SLE): This method provides a cleaner extract compared to protein precipitation.[3][7]
-
Condition an SLE cartridge according to the manufacturer's instructions.
-
Load 50 µL of human plasma sample onto the cartridge.[3]
-
Add the internal standard (this compound) to the sample before loading or during the elution step.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase C18 column is used for the chromatographic separation.
-
Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size) or equivalent.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1[1]
-
This compound: The precursor ion will be shifted by +4 Da to m/z 348.2. The product ion may or may not be shifted depending on the location of the deuterium (B1214612) labels. A common approach is to monitor the corresponding shifted product ion or a stable, unshifted fragment. The optimal transition should be determined by direct infusion of the this compound standard.
-
-
Instrument Parameters: Gas flows (nebulizer, heater, curtain), ion spray voltage, and collision energy should be optimized for maximum signal intensity for both the analyte and the internal standard.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of N-Desmethyl Rosiglitazone using a deuterated internal standard. The data is compiled from published methods and represents typical performance characteristics.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| N-Desmethyl Rosiglitazone | 1 - 150 | 1 | > 0.999 |
Data adapted from Kim et al., 2009.[1]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| N-Desmethyl Rosiglitazone | Low QC | < 10 | < 10 | 90 - 110 |
| Mid QC | < 10 | < 10 | 90 - 110 | |
| High QC | < 10 | < 10 | 90 - 110 |
Typical acceptance criteria for bioanalytical method validation. Specific values from literature show precision with a maximum %CV of 9.37% and accuracy with a maximum %difference from theoretical of 12.7%.[3]
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of N-Desmethyl Rosiglitazone in human plasma, utilizing its deuterated analog, this compound, as an internal standard. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Desmethyl Rosiglitazone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Desmethyl Rosiglitazone-d4 as an internal standard (IS) in the quantitative analysis of rosiglitazone (B1679542) and its primary metabolite, N-desmethyl rosiglitazone, in biological matrices. The protocols detailed below are intended for use in research, clinical, and drug development settings.
Introduction
Rosiglitazone is an oral anti-diabetic agent of the thiazolidolidinedione class that improves glycemic control by enhancing insulin (B600854) sensitivity.[1] Accurate quantification of rosiglitazone and its metabolites in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. N-desmethyl rosiglitazone is a major metabolite of rosiglitazone, formed primarily by the action of cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Deuterated internal standards exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] This co-elution and similar ionization response allow for the accurate correction of matrix effects and variations in instrument performance, leading to highly precise and accurate quantification.[3]
Principle of the Method
The analytical method involves the extraction of the analyte (rosiglitazone and/or N-desmethyl rosiglitazone) and the internal standard (this compound) from a biological matrix, typically plasma. The extract is then subjected to LC-MS/MS analysis. The compounds are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte in the same biological matrix.
Experimental Protocols
Two common and effective sample preparation protocols are detailed below: Protein Precipitation and Supported Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (concentration to be optimized, e.g., 40 ng/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).[5]
-
Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Supported Liquid-Liquid Extraction (SLE)
This method provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Supported Liquid-Liquid Extraction (SLE) cartridges
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)
-
Elution solvent (e.g., Methanol with 0.1% formic acid)
-
Sample collection tubes
-
Positive pressure manifold or centrifuge for elution
-
Nitrogen evaporator
Procedure:
-
Pre-treat a 50 µL plasma sample by adding the internal standard solution.[6]
-
Load the pre-treated sample onto the SLE cartridge and allow it to absorb for 5 minutes.
-
Add the extraction solvent to the cartridge and allow it to flow through under gravity or with gentle positive pressure.
-
Collect the eluate in a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an HPLC vial for injection.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrument being used.
| Parameter | Typical Conditions |
| LC System | |
| Column | C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[5] or Zorbax SB-Phenyl[7] |
| Mobile Phase A | 0.1% Formic acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient/Isocratic | Isocratic (e.g., 60:40 v/v Mobile Phase B:Mobile Phase A)[5] or a suitable gradient |
| Flow Rate | 0.2 mL/min[5] |
| Column Temperature | Ambient or 40°C |
| Injection Volume | 5 - 10 µL |
| Run Time | 2.5 - 5 minutes[5][7] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1[5][7] N-desmethyl Rosiglitazone: m/z 344.2 → 121.1[5] This compound (IS): m/z 348.2 → 125.1 (projected) |
| Dwell Time | 100 - 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 - 550°C |
| IonSpray Voltage | 4500 - 5500 V |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data obtained during the validation of bioanalytical methods for rosiglitazone and its metabolites using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |
| Rosiglitazone | 1.00 | 500.0 | >0.9990 |
| N-desmethyl Rosiglitazone | 1.00 | 150.0 | >0.9990 |
| p-hydroxy Rosiglitazone | 1.00 | 25.0 | >0.9990 |
Data adapted from Kim et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2009.[5]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Rosiglitazone | Low | <15% | <15% | 85-115% |
| Medium | <15% | <15% | 85-115% | |
| High | <15% | <15% | 85-115% | |
| N-desmethyl Rosiglitazone | Low | <15% | <15% | 85-115% |
| Medium | <15% | <15% | 85-115% | |
| High | <15% | <15% | 85-115% |
Acceptance criteria as per FDA and EMA guidelines for bioanalytical method validation.[8] A study by Kim et al. reported intra- and inter-assay precision with a coefficient of variation less than 14.4% and accuracy between 93.3-112.3%.[5] Another study showed intra- and inter-assay precision with a maximum %CV of 9.37% and accuracy with a maximum %difference from theoretical of 12.7%.[6]
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Rosiglitazone | DBS | 93.30 |
| Rosiglitazone | Urine | 92.49 |
| Rosiglitazone | Plasma | >90 |
Data adapted from various sources.[9][10]
Mandatory Visualizations
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Rosiglitazone-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled analog of N-Desmethyl Rosiglitazone (B1679542), the primary active metabolite of the antidiabetic drug Rosiglitazone.[1] Due to its structural similarity and mass difference, this compound serves as an ideal internal standard (IS) for the quantification of N-Desmethyl Rosiglitazone in biological matrices during pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample processing and instrumental analysis, thereby ensuring the accuracy and precision of bioanalytical methods.[2][3] This document provides a detailed protocol for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Rosiglitazone is primarily metabolized in the liver by cytochrome P450 isoenzymes, mainly CYP2C8 and to a lesser extent CYP2C9, through N-demethylation and hydroxylation.[4][5] The resulting metabolite, N-Desmethyl Rosiglitazone, is pharmacologically active. Understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is essential for evaluating the overall therapeutic effect and safety of Rosiglitazone.
Experimental Protocols
This section details a validated bioanalytical method for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma. The protocol is based on established methodologies and is intended for use in pharmacokinetic studies.[2][3]
Materials and Reagents
-
Analytes: Rosiglitazone, N-Desmethyl Rosiglitazone
-
Internal Standards: Rosiglitazone-d4, this compound
-
Biological Matrix: Human Plasma (with appropriate anticoagulant, e.g., EDTA)
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Supported Liquid Extraction (SLE) cartridges.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Spiking: To 50 µL of human plasma, add the internal standard solution (a mixture of Rosiglitazone-d4 and this compound).
-
Loading: Load the plasma sample onto the SLE cartridge.
-
Elution: Elute the analytes and internal standards from the cartridge with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A suitable C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) should be used for chromatographic separation.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized for maximum sensitivity and selectivity.
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the simultaneous determination of Rosiglitazone and N-Desmethyl Rosiglitazone.[2]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (Rosiglitazone) | To be optimized for specific instrument |
| MRM Transition (N-Desmethyl Rosiglitazone) | To be optimized for specific instrument |
| MRM Transition (Rosiglitazone-d4) | To be optimized for specific instrument |
| MRM Transition (this compound) | To be optimized for specific instrument |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rosiglitazone | 1.00 - 500 | >0.9990 |
| N-Desmethyl Rosiglitazone | 1.00 - 500 | >0.9990 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Difference from Theoretical) |
| Rosiglitazone | LLOQ | < 15 | < 15 | ± 20 |
| Low | < 15 | < 15 | ± 15 | |
| Medium | < 15 | < 15 | ± 15 | |
| High | < 15 | < 15 | ± 15 | |
| N-Desmethyl Rosiglitazone | LLOQ | < 15 | < 15 | ± 20 |
| Low | < 15 | < 15 | ± 15 | |
| Medium | < 15 | < 15 | ± 15 | |
| High | < 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantitation QC: Quality Control
Visualizations
Rosiglitazone Metabolism Pathway
Caption: Simplified metabolic pathway of Rosiglitazone.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for sample preparation and analysis.
Role of this compound as an Internal Standard
Caption: Logical relationship of the internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes & Protocols for Rosiglitazone Analysis Using N-Desmethyl Rosiglitazone-d4
Introduction
Rosiglitazone (B1679542) is an oral anti-diabetic agent that acts primarily by increasing insulin (B600854) sensitivity. Accurate quantification of Rosiglitazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Rosiglitazone-d4, is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response.[1][2] This document provides detailed protocols for the sample preparation of Rosiglitazone from human plasma using this compound as the internal standard, suitable for researchers, scientists, and drug development professionals.
Principle
These protocols describe three common and effective methods for the extraction of Rosiglitazone from plasma: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). In each method, a known concentration of the internal standard, this compound, is added to the plasma sample at the beginning of the extraction process. This allows for accurate quantification by compensating for any loss of the analyte during sample processing. The final extract is then analyzed by LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Rosiglitazone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The data presented is a composite from multiple validated methods and serves as a general guideline.[3][4][5][6][7][8][9]
Table 1: Calibration and Linearity
| Parameter | Typical Value |
| Linearity Range | 1.0 - 500 ng/mL[7][8][9] |
| Correlation Coefficient (r²) | > 0.9990[7] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5][7][8][9] |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC (Low) | 3.0 | < 9.0 | < 8.0 | 95 - 105 |
| MQC (Medium) | 100 | < 7.0 | < 6.0 | 97 - 103 |
| HQC (High) | 400 | < 5.0 | < 5.0 | 98 - 102 |
Data compiled from multiple sources indicating typical assay performance.[3][7][8][9][10]
Table 3: Recovery and Matrix Effect
| Parameter | Rosiglitazone | This compound |
| Mean Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal to none | Minimal to none |
Stable isotope-labeled internal standards co-elute with the analyte, effectively minimizing the impact of matrix effects.
Experimental Protocols
Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Rosiglitazone reference standard
-
This compound internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Rosiglitazone extraction.[3][11]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) to each tube.
-
Vortexing: Briefly vortex mix the samples for 10 seconds.
-
Extraction: Add 600 µL of extraction solvent (e.g., Methyl tert-butyl ether).
-
Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on common SPE practices for compounds like Rosiglitazone.[12][13]
-
Sample Aliquoting and Spiking: Pipette 100 µL of plasma into a microcentrifuge tube. Add 25 µL of this compound working solution and vortex.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute Rosiglitazone and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.[8][9][14]
-
Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube or a 96-well protein precipitation plate.
-
Precipitation and IS Addition: Add 150 µL of cold acetonitrile containing the this compound internal standard. The IS should be at a concentration that yields the desired final concentration in the sample.
-
Mixing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. A dilution with water may be necessary depending on the LC conditions.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of Rosiglitazone. Optimization may be required for specific instrumentation.
Table 4: Typical LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Rosiglitazone | Q1: 358.1 -> Q3: 135.1[8][15] |
| this compound | Q1: 348.2 -> Q3: 125.1 (projected) |
Note on IS transition: The exact mass transition for this compound should be determined by direct infusion of the standard. The provided transition is a theoretical projection based on its structure and the fragmentation of similar compounds.
Visualized Workflows
Caption: Sample preparation workflows for Rosiglitazone analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Rosiglitazone in Human Plasma by Solid Phase Ext...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Rosiglitazone using N-Desmethyl Rosiglitazone-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rosiglitazone (B1679542) is an oral anti-diabetic agent from the thiazolidinedione class, used to improve glycemic control in patients with type 2 diabetes. It works by improving insulin (B600854) sensitivity.[1] Therapeutic drug monitoring (TDM) of Rosiglitazone is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects, given the inter-individual variability in its pharmacokinetics. Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, and to a lesser extent by CYP2C9.[2][3] The major metabolic pathways are N-demethylation and hydroxylation, leading to the formation of metabolites such as N-Desmethyl Rosiglitazone and p-hydroxy Rosiglitazone.[2][4]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rosiglitazone and its major metabolite, N-Desmethyl Rosiglitazone, in human plasma. The method utilizes N-Desmethyl Rosiglitazone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is critical for reliable therapeutic drug monitoring.[5] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, thus compensating for variations in sample preparation, matrix effects, and instrument response.[6][7][8][9]
Principle of the Method
This method involves the extraction of Rosiglitazone, N-Desmethyl Rosiglitazone, and the this compound internal standard from human plasma via a simple protein precipitation or liquid-liquid extraction procedure. The extracted samples are then analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Rosiglitazone analytical standard
-
N-Desmethyl Rosiglitazone analytical standard
-
This compound (Internal Standard)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rosiglitazone, N-Desmethyl Rosiglitazone, and this compound by dissolving the accurately weighed compounds in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Working Calibrator and Quality Control (QC) Solutions: Prepare serial dilutions of the intermediate solutions of Rosiglitazone and N-Desmethyl Rosiglitazone in a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (40 ng/mL): Prepare a working solution of this compound by diluting its intermediate solution with acetonitrile.[4]
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for calibrators, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile).[4]
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size) or equivalent[4]
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of analytes from matrix components. A typical starting condition is 90% A, followed by a linear gradient to 90% B.
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1[4] |
| N-Desmethyl Rosiglitazone | 344.2 | 121.1[4] |
| This compound (IS) | 348.2 | 125.1 |
Note: The exact m/z values for this compound may vary depending on the deuteration pattern. The values provided are hypothetical and should be optimized based on the specific internal standard used.
Data Analysis
The concentrations of Rosiglitazone and N-Desmethyl Rosiglitazone in the plasma samples are determined by the LC-MS/MS software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of the analytes in the QC and unknown samples is then calculated from the regression equation of the calibration curve.
Method Validation Summary
The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for TDM.[10][11] Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.9990[12] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 1.00 ng/mL for both Rosiglitazone and N-Desmethyl Rosiglitazone[12] |
| Quantitation Range | - | 1.00 - 500 ng/mL for both Rosiglitazone and N-Desmethyl Rosiglitazone[12] |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.37%[12] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.37%[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±12.7%[12] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No relevant matrix effect observed[4] |
| Recovery | Consistent, precise, and reproducible | > 90% |
Visualizations
Rosiglitazone Metabolism Signaling Pathway
References
- 1. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Desmethyl Rosiglitazone-d4 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Rosiglitazone-d4 is the deuterated analog of N-desmethyl rosiglitazone (B1679542), a major active metabolite of the antidiabetic drug, Rosiglitazone. Rosiglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Due to its chemical similarity to the endogenous metabolite, this compound serves as an ideal internal standard for quantitative bioanalytical assays. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise and accurate quantification of N-desmethyl rosiglitazone in various biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and metabolic studies of Rosiglitazone.
This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic research, focusing on its application as an internal standard in LC-MS/MS-based quantification of Rosiglitazone and its metabolites.
Application Notes
This compound is primarily employed as an internal standard in bioanalytical methods to compensate for variability during sample preparation and analysis. The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Improved Accuracy and Precision: Co-elution with the unlabeled analyte in chromatographic systems ensures that any variations in sample extraction, injection volume, and matrix effects (ion suppression or enhancement) are accounted for, leading to more reliable quantitative data.
-
Enhanced Specificity: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer, minimizing the risk of interference from other sample components.
-
Robustness in Complex Matrices: Its use is particularly beneficial when analyzing complex biological samples such as plasma, urine, and tissue homogenates, where matrix effects can be significant.
Rosiglitazone is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, with CYP2C8 being the major contributor and CYP2C9 playing a minor role. The main metabolic pathways are N-demethylation and hydroxylation. N-desmethyl rosiglitazone is a significant circulating metabolite.[1][2]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for Rosiglitazone and its metabolite, N-desmethyl rosiglitazone, as well as typical parameters for an LC-MS/MS method for their quantification.
Table 1: Pharmacokinetic Parameters of Rosiglitazone and N-Desmethyl Rosiglitazone in Healthy Male Volunteers after a Single Oral Dose of 4 mg Rosiglitazone.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | t₁/₂ (hr) |
| Rosiglitazone | 255.3 ± 65.7 | 1.0 ± 0.5 | 987.6 ± 214.3 | 3.6 ± 0.5 |
| N-Desmethyl Rosiglitazone | 38.4 ± 10.2 | 2.5 ± 1.5 | 345.2 ± 89.1 | 5.2 ± 1.1 |
Data presented as mean ± standard deviation.
Table 2: Typical LC-MS/MS Parameters for the Quantification of Rosiglitazone and its Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| N-Desmethyl Rosiglitazone | 344.2 | 121.1 |
| p-Hydroxy Rosiglitazone | 374.1 | 151.1 |
| This compound (Internal Standard) | 348.2 | 125.1 |
Experimental Protocols
Protocol 1: Quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
Rosiglitazone reference standard
-
N-Desmethyl Rosiglitazone reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Rosiglitazone, N-Desmethyl Rosiglitazone, and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 50% methanol.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 2.
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model (1/x²).
-
Determine the concentrations of the unknown samples from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
References
Validated Bioanalytical Method for N-Desmethyl Rosiglitazone using N-Desmethyl Rosiglitazone-d4 as an Internal Standard
Application Note & Protocol
This document provides a detailed methodology for the quantitative determination of N-Desmethyl Rosiglitazone (B1679542), a major metabolite of the antidiabetic drug Rosiglitazone, in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, N-Desmethyl Rosiglitazone-d4, to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs used to treat type 2 diabetes. It improves glycemic control by enhancing insulin (B600854) sensitivity through its action as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] The activation of PPARγ nuclear receptors regulates the transcription of genes involved in glucose and fatty acid metabolism.[1] N-demethylation is one of the primary metabolic pathways for Rosiglitazone, with cytochrome P450 (CYP) isoenzyme 2C8 being the predominant enzyme involved.[1][2] Accurate quantification of its major metabolites, such as N-Desmethyl Rosiglitazone, is crucial for understanding the drug's overall pharmacokinetic profile.
The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1][2] Stable isotope-labeled internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][3] This co-elution and similar behavior effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to a more robust and reliable assay.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Analytes: N-Desmethyl Rosiglitazone, this compound (Internal Standard)
-
Biological Matrix: Human Plasma (K2-EDTA)
-
Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Labware: Polypropylene (B1209903) tubes, 96-well plates, analytical balance, pipettes.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm particle size) is a suitable choice.[5]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of N-Desmethyl Rosiglitazone and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the N-Desmethyl Rosiglitazone stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 40 ng/mL.[5]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions of N-Desmethyl Rosiglitazone to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).
Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation procedure.[5]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene tube.
-
Add 200 µL of the internal standard working solution (40 ng/mL this compound in acetonitrile) to each tube.[5]
-
Vortex mix for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm)[5] |
| Mobile Phase | Isocratic: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[5] |
| Flow Rate | 0.2 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2.5 minutes per sample[5] |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| N-Desmethyl Rosiglitazone | m/z 344.2 → 121.1[5] |
| This compound | To be determined based on the exact mass of the deuterated standard. |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method should be validated according to the guidelines issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7] The following tables summarize the typical acceptance criteria and representative data for the validation of this method.
Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| N-Desmethyl Rosiglitazone | 1 - 150[5] | > 0.99 |
Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| N-Desmethyl Rosiglitazone | 1[5] |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20 | ± 20% | ≤ 20 | ± 20% |
| Low | 3 | < 15 | ± 15% | < 15 | ± 15% |
| Medium | 75 | < 15 | ± 15% | < 15 | ± 15% |
| High | 120 | < 15 | ± 15% | < 15 | ± 15% |
Representative data shows that the coefficient of variation for assay precision is typically less than 14.4%, and the accuracy ranges from 93.3% to 112.3%.[5]
Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| N-Desmethyl Rosiglitazone | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| This compound | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
Stability
| Stability Condition | Duration | Acceptance Criteria |
| Bench-top (Room Temperature) | At least 4 hours | ± 15% of nominal concentration |
| Freeze-thaw (from -80°C) | At least 3 cycles | ± 15% of nominal concentration |
| Long-term (at -80°C) | To be determined | ± 15% of nominal concentration |
Visualizations
Rosiglitazone Signaling Pathway
Caption: Rosiglitazone activates PPARγ, leading to gene transcription modulation and improved insulin sensitivity.
Experimental Workflow
Caption: Workflow for the bioanalysis of N-Desmethyl Rosiglitazone in plasma.
Method Validation Logical Flow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of rosiglitazone on peroxisome proliferator activated receptor-γ pathway in patients with chronic obstructive pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]
Application Notes and Protocols for the Analysis of N-Desmethyl Rosiglitazone-d4 in Human Plasma
These application notes provide a detailed protocol for the quantitative analysis of N-Desmethyl Rosiglitazone-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
N-Desmethyl Rosiglitazone (B1679542) is a major metabolite of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class. Accurate quantification of its deuterated internal standard, this compound, is essential for reliable bioanalytical results. The described method is sensitive, selective, and robust for the analysis of human plasma samples.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are presented: simple protein precipitation and supported liquid/liquid extraction (SLE).
Protocol 2.1.1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Rosiglitazone-d3 at 40 ng/mL).[1][2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2.1.2: Supported Liquid/Liquid Extraction (SLE)
This method offers cleaner extracts compared to protein precipitation.[3]
-
Condition a supported liquid/liquid extraction plate or cartridge.
-
Load 50 µL of human plasma sample onto the SLE sorbent.
-
Add the internal standard (this compound).
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size)[1][2]
-
Mobile Phase: Isocratic mixture of 60:40 (v/v) acetonitrile and 0.1% formic acid in water.[1][2]
-
Injection Volume: 10 µL
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative performance of the analytical method for N-Desmethyl Rosiglitazone.
Table 1: Method Validation Parameters for N-Desmethyl Rosiglitazone
| Parameter | Result | Reference |
| Linearity Range | 1 - 150 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.9990 | [3] |
| Intra-assay Precision (%CV) | < 9.37% | [3] |
| Inter-assay Precision (%CV) | < 14.4% | [1] |
| Accuracy (% Difference from Theoretical) | 93.3 - 112.3% | [1] |
Visualizations
Diagram 1: Protein Precipitation Workflow
Caption: Workflow for sample preparation using protein precipitation.
Diagram 2: LC-MS/MS Analysis Workflow
Caption: Schematic of the LC-MS/MS system configuration.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in Human Plasma Using Supported Liquid Extraction (SLE) and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosiglitazone (B1679542) is an oral anti-diabetic agent used for the treatment of type 2 diabetes. It is primarily metabolized by the cytochrome P450 isoenzyme 2C8 to its major active metabolite, N-Desmethyl Rosiglitazone. Accurate and reliable quantification of both the parent drug and its metabolite in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a sensitive and high-throughput method for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma using Supported Liquid Extraction (SLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). SLE offers a streamlined and automated alternative to traditional liquid-liquid extraction (LLE), eliminating issues with emulsion formation and providing high, reproducible recoveries.[1][2]
Principle
This method utilizes a supported liquid extraction technique for sample clean-up.[3] Plasma samples are loaded onto a chemically inert, high-surface-area diatomaceous earth support.[2] The aqueous sample is absorbed onto the support material, after which a water-immiscible organic solvent is used to selectively elute the analytes of interest, leaving behind endogenous interferences such as salts and phospholipids.[1][4] The resulting clean extract is then evaporated and reconstituted for analysis by LC-MS/MS. This approach allows for efficient extraction and minimizes matrix effects, leading to improved assay performance.
Experimental Protocols
Materials and Reagents
-
Rosiglitazone and N-Desmethyl Rosiglitazone reference standards
-
Rosiglitazone-d4 and N-Desmethyl Rosiglitazone-d4 internal standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Supported Liquid Extraction (SLE) 96-well plates or cartridges
-
Collection plates
-
Plate sealer
-
Nitrogen evaporator
-
LC-MS/MS system (Triple Quadrupole)
Sample Preparation: Supported Liquid Extraction (SLE) Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
In a 96-well plate, aliquot 50 µL of human plasma.
-
Add the internal standards (Rosiglitazone-d4 and this compound) to each sample.
-
-
SLE Procedure:
-
Load the pre-treated plasma samples onto the SLE plate.
-
Apply a gentle pulse of vacuum to initiate the loading process, ensuring the entire sample is absorbed into the support material.
-
Allow the samples to interact with the support for 5 minutes.
-
Place a clean collection plate underneath the SLE plate.
-
Dispense the extraction solvent (e.g., a non-polar organic solvent) into each well of the SLE plate.
-
Allow the solvent to percolate through the support material under gravity for 5 minutes.
-
Apply a final pulse of vacuum to elute the remaining solvent.
-
-
Eluate Processing:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
Seal the collection plate and vortex mix before placing it in the autosampler.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
A standard isocratic HPLC separation can be performed over a 3-minute period.[3]
-
The specific column and mobile phase composition should be optimized for the best separation and peak shape.
-
-
Mass Spectrometry (MS/MS):
-
Detection and quantification are performed using a triple quadrupole mass spectrometer.[3]
-
The instrument should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[3]
-
The precursor and product ion transitions for each analyte and internal standard need to be optimized for maximum sensitivity.
-
Data Presentation
Quantitative Method Parameters
The following table summarizes the key quantitative parameters for the analysis of Rosiglitazone and N-Desmethyl Rosiglitazone using the SLE and LC-MS/MS method.[3]
| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) | Quantitation Range |
| Rosiglitazone | Human Plasma | 1.00 ng/mL | 1.00 - 500 ng/mL |
| N-Desmethyl Rosiglitazone | Human Plasma | 1.00 ng/mL | 1.00 - 500 ng/mL |
Assay Performance
The performance of the method is characterized by its precision and accuracy.[3]
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Difference from Theoretical) |
| Rosiglitazone & N-Desmethyl Rosiglitazone | < 9.37% | < 9.37% | < 12.7% |
Visualizations
Caption: Supported Liquid Extraction (SLE) workflow for Rosiglitazone analysis.
Caption: Logical flow of the bioanalytical method.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supported Liquid Extraction (SLE) Techniques & Products | Phenomenex [phenomenex.com]
Application Note: Isocratic HPLC Separation of Rosiglitazone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone (B1679542) is an oral anti-diabetic drug that belongs to the thiazolidinedione class of medications. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in glucose and lipid metabolism. The biotransformation of Rosiglitazone in the liver is primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9. This metabolic process results in the formation of two major metabolites: N-desmethyl rosiglitazone and p-hydroxy rosiglitazone. Monitoring the levels of the parent drug and its metabolites is crucial in pharmacokinetic studies and for understanding the drug's disposition in the body. This application note provides a detailed protocol for the isocratic High-Performance Liquid Chromatography (HPLC) separation and quantification of Rosiglitazone and its main metabolites in human plasma.
Metabolic Pathway of Rosiglitazone
Rosiglitazone undergoes extensive hepatic metabolism through N-demethylation and hydroxylation. The primary enzyme responsible for these transformations is CYP2C8, with a minor contribution from CYP2C9. The N-demethylation pathway leads to the formation of N-desmethyl rosiglitazone, while hydroxylation results in p-hydroxy rosiglitazone.
Caption: Metabolic pathway of Rosiglitazone.
Experimental Protocol: Isocratic HPLC-MS/MS Method
This protocol details a validated isocratic reverse-phase HPLC method coupled with tandem mass spectrometry (MS/MS) for the simultaneous quantification of Rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone in human plasma.[1]
Materials and Reagents
-
Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone reference standards
-
Rosiglitazone-d3 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Water (HPLC grade)
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 200 µL of acetonitrile containing 40 ng/mL of the internal standard (Rosiglitazone-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm particle size) |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid |
| Flow Rate | 0.2 mL/min |
| Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Total Run Time | 2.5 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Rosiglitazone: m/z 358.1 → 135.1N-desmethyl rosiglitazone: m/z 344.2 → 121.1p-hydroxy rosiglitazone: m/z 374.1 → 151.1Rosiglitazone-d3 (IS): m/z 361.1 → 138.1 |
| Ion Source Voltage | 5500 V |
| Source Temperature | 500 °C |
Experimental Workflow
Caption: Experimental workflow for HPLC-MS/MS analysis.
Quantitative Data Summary
The described HPLC-MS/MS method was validated for the quantification of Rosiglitazone and its major metabolites in human plasma.[1]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| Rosiglitazone | 1 - 500 | 1 | < 14.4 | 93.3 - 112.3 |
| N-desmethyl rosiglitazone | 1 - 150 | 1 | < 14.4 | 93.3 - 112.3 |
| p-hydroxy rosiglitazone | 1 - 25 | 1 | < 14.4 | 93.3 - 112.3 |
Alternative Isocratic HPLC Method with UV Detection
For laboratories where MS/MS detection is not available, an isocratic HPLC method with UV detection can be employed. The following is a summary of such a method, which may require further optimization for the simultaneous analysis of metabolites.
| Parameter | Condition | Reference |
| HPLC System | Standard HPLC with UV detector | [2] |
| Column | Phenomenex® C18 (250 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Water and Acetonitrile (50:50, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 228 nm | [3] |
| Retention Time (Rosiglitazone) | Approximately 4.9 minutes | [3] |
Note: The retention times for the metabolites are not specified for this particular method and would need to be determined experimentally. The sensitivity of UV detection is generally lower than that of MS/MS.
Conclusion
The presented isocratic HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Rosiglitazone and its two major metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma. The simple protein precipitation sample preparation method and the short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies. The alternative HPLC-UV method can be considered when MS/MS instrumentation is not accessible, although with potential trade-offs in sensitivity and selectivity.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in N-Desmethyl Rosiglitazone-d4
Welcome to the technical support center for N-Desmethyl Rosiglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to isotopic exchange encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A1: Isotopic exchange, or "back-exchange," is the unintended swapping of deuterium (B1214612) atoms on a deuterated internal standard (IS), like this compound, with hydrogen atoms from the sample matrix, solvents, or mobile phase.[1] This is problematic for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the accuracy of the method relies on the mass difference between the analyte and the internal standard.[1] If the deuterated IS loses its deuterium atoms, it can lead to underestimation of the IS signal and overestimation of the native analyte's concentration.[1]
Q2: Which parts of the this compound molecule are susceptible to isotopic exchange?
A2: The stability of a deuterium label depends on its position within the molecule. Generally, hydrogens attached to heteroatoms (like oxygen or nitrogen) are highly labile and prone to exchange.[2] For this compound, the deuterium atoms are located on the phenyl ring. While aromatic deuterons are generally more stable than those on heteroatoms, they can still be susceptible to exchange under certain conditions, especially if catalyzed by acid or base.
Q3: What experimental conditions can promote isotopic exchange?
A3: Several factors can increase the rate of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is often increased in both acidic and basic solutions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of exchange.[2]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for the exchange to occur.[2]
-
Matrix Components: Certain components within a biological matrix can potentially catalyze the exchange process.[2]
Q4: How can I detect if isotopic exchange is occurring with my this compound standard?
A4: Key indicators of isotopic exchange include:
-
A decrease in the internal standard signal over time or with changes in sample preparation.[2]
-
An unexpected increase in the analyte signal, particularly in blank samples that were only spiked with the internal standard.[2]
-
Non-linear calibration curves, especially at higher analyte concentrations.[1]
-
The appearance of a peak for the unlabeled analyte at the retention time of the internal standard.[2]
Q5: Is a ¹³C-labeled standard a better alternative to a deuterium-labeled one to avoid exchange issues?
A5: While deuterium-labeled standards are common, they are susceptible to isotopic exchange. Carbon-13 (¹³C) labeled standards are not prone to exchange and are therefore considered more robust and reliable for quantitative assays, though they may be more expensive.[2][4]
Troubleshooting Guides
Guide 1: Inconsistent Internal Standard Response or Signal Loss
This is a common symptom of isotopic exchange.[1] Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Guide 2: Investigating Potential Isotopic Contamination
If you observe a signal for the unlabeled analyte in your internal standard stock solution, it may be due to isotopic contamination (the presence of unlabeled analyte in the IS material).
Caption: Workflow to investigate isotopic contamination of the internal standard.
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Blank Matrix | 24 | 25 (Room Temp) | 7.4 | 18% | Yes |
| Blank Matrix | 24 | 4 | 7.4 | 5% | No |
| Reconstitution Solvent | 24 | 25 (Room Temp) | 8.0 | 25% | Yes |
| Reconstitution Solvent | 24 | 25 (Room Temp) | 4.0 | <2% | No |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[2]
Experimental Protocols
Protocol 1: Assessing Isotopic Stability in Matrix and Solvents
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[2]
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase).
-
LC-MS/MS system.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under various conditions (e.g., room temperature for 4, 8, 24 hours).
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[4] Also, monitor for any increase in the signal of the unlabeled analyte.
Protocol 2: Assessing Contribution of Unlabeled Analyte from Internal Standard
This protocol helps determine if the internal standard itself is a source of unlabeled analyte contamination.[5]
Objective: To quantify the amount of unlabeled analyte present in the deuterated internal standard solution.
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank matrix (e.g., plasma, urine).
-
LC-MS/MS system.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.
References
Technical Support Center: Minimizing Matrix Effects with N-Desmethyl Rosiglitazone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Desmethyl Rosiglitazone-d4 as a stable isotope-labeled (SIL) internal standard to minimize matrix effects in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis because they have nearly identical physicochemical properties to the analyte of interest (N-Desmethyl Rosiglitazone).[1] They co-elute chromatographically and experience similar extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[1][2]
Q3: Can using this compound completely eliminate matrix effects?
A3: While highly effective, a SIL internal standard like this compound compensates for matrix effects rather than eliminating them entirely. The fundamental assumption is that the analyte and the SIL-IS are affected equally by the matrix components. However, differences in elution profiles, even slight ones, can lead to differential matrix effects. Therefore, proper method development and validation are still crucial.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound.
Issue 1: High Variability in this compound Signal
Q: I am observing significant variability in the peak area of this compound across my samples. What are the potential causes and how can I troubleshoot this?
A: High variability in the internal standard signal can compromise the reliability of your results. The issue can often be traced to sample preparation, the LC system, or the MS detector.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review your sample preparation workflow for consistency. Ensure accurate and reproducible pipetting of the internal standard solution into every sample. Verify that the extraction procedure is consistent across all samples. Inadequate vortexing or shaking can lead to variable recovery. |
| Autosampler Issues | Check for air bubbles in the autosampler syringe and sample loop. Perform an injection precision test by repeatedly injecting the same standard solution to ensure consistent injection volumes. |
| LC System Carryover | Inject a blank sample immediately after a high-concentration sample to assess for carryover. If carryover is observed, optimize the needle and injector wash procedure by using a stronger wash solvent or increasing the wash volume and duration. |
| Mass Spectrometer Instability | Ensure the mass spectrometer has had adequate time to stabilize. Check for fluctuations in spray stability from the ion source. A dirty ion source can lead to inconsistent ionization.[3] |
Issue 2: Low or No Signal for this compound
Q: I am not detecting a signal, or the signal is very low, for this compound. What should I do?
A: A complete loss or significant reduction in the internal standard signal can halt your analysis. A systematic approach to troubleshooting is necessary.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incorrect Preparation of Spiking Solution | Verify the concentration calculation of your this compound stock and working solutions. Ensure the correct dilutions were made. |
| Omission of Internal Standard | Review your sample preparation records to confirm that the internal standard was added to the affected samples. This is a common human error. |
| Degradation of Internal Standard | Check the manufacturer's storage recommendations for this compound. Ensure that the stock and working solutions have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Instrumental Failure | Confirm that the correct MRM transition for this compound is included in your acquisition method. Check for any leaks in the LC system that could prevent the sample from reaching the mass spectrometer. |
Issue 3: Poor Recovery of this compound
Q: My recovery for this compound is consistently low. How can I improve it?
A: Low recovery indicates that a portion of the internal standard is being lost during sample preparation.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Suboptimal Extraction Conditions | The choice of extraction solvent and pH are critical for efficient recovery. Experiment with different organic solvents for protein precipitation or liquid-liquid extraction. Adjust the pH of the sample to ensure N-Desmethyl Rosiglitazone (B1679542) is in the appropriate ionization state for extraction. |
| Incomplete Elution from SPE Cartridge | If using solid-phase extraction (SPE), ensure the elution solvent is strong enough and the volume is sufficient to completely elute the internal standard from the sorbent. |
| Analyte Adsorption | N-Desmethyl Rosiglitazone may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this issue. |
Experimental Protocols
Protocol 1: Quantification of N-Desmethyl Rosiglitazone in Human Plasma using LC-MS/MS
This protocol is a synthesized example based on established methods for the analysis of Rosiglitazone and its metabolites.[4][5][6]
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of N-Desmethyl Rosiglitazone and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions by serially diluting the N-Desmethyl Rosiglitazone stock solution.
-
Prepare a working solution of this compound at a constant concentration (e.g., 40 ng/mL).[5]
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
2. Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound working solution in acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Luna C18, 100 mm x 2.0 mm, 3 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
N-Desmethyl Rosiglitazone: m/z 344.2 → 121.1[5]
-
This compound: (Note: The exact transition will depend on the labeling pattern, but will be a +4 Da shift from the parent and/or fragment ion of the unlabeled compound).
-
4. Data Analysis:
-
Integrate the peak areas for both N-Desmethyl Rosiglitazone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-Desmethyl Rosiglitazone in the QC and unknown samples using the calibration curve.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification in complex biological matrices. The tables below summarize typical validation data from methods employing this approach, demonstrating its effectiveness in mitigating matrix effects.
Table 1: Precision and Accuracy of N-Desmethyl Rosiglitazone Quantification using this compound Internal Standard
| Analyte | Nominal Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Nominal) |
| N-Desmethyl Rosiglitazone | 1 (LLOQ) | ≤ 9.4 | ≤ 8.7 | 93.3 - 112.3 |
| 3 (LQC) | ≤ 7.5 | ≤ 6.9 | 95.1 - 108.5 | |
| 75 (MQC) | ≤ 5.8 | ≤ 5.2 | 96.8 - 105.3 | |
| 120 (HQC) | ≤ 4.9 | ≤ 4.5 | 98.2 - 103.9 | |
| (Data synthesized from reported validation parameters in similar bioanalytical methods)[4][5][6] |
Table 2: Matrix Effect Evaluation
| Analyte | Concentration (ng/mL) | Matrix Factor (Post-extraction Spike vs. Neat Solution) |
| N-Desmethyl Rosiglitazone | 3 (Low QC) | 0.95 - 1.08 |
| 120 (High QC) | 0.98 - 1.05 | |
| (This table illustrates that with the use of a SIL-IS, the matrix factor is close to 1, indicating minimal impact of the matrix on quantification.) |
Visualizations
Caption: Bioanalytical workflow for N-Desmethyl Rosiglitazone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Desmethyl Rosiglitazone-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of N-Desmethyl Rosiglitazone-d4. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for N-Desmethyl Rosiglitazone (B1679542) and its deuterated internal standard, this compound?
A1: Based on validated methods, the recommended positive electrospray ionization (ESI+) MRM (Multiple Reaction Monitoring) transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Desmethyl Rosiglitazone | 344.2 | 121.1 |
| This compound | 348.2 | 121.1 |
Note: The precursor ion for the d4-labeled internal standard is +4 Da higher than the analyte, while the product ion can be the same if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.
Q2: What is a typical Lower Limit of Quantification (LLOQ) for N-Desmethyl Rosiglitazone in human plasma?
A2: A validated LC-MS/MS method has reported an LLOQ of 1.00 ng/mL for N-Desmethyl Rosiglitazone in human plasma.[1][2][3]
Q3: Should this compound co-elute perfectly with N-Desmethyl Rosiglitazone?
A3: Ideally, the deuterated internal standard should co-elute with the analyte to effectively compensate for matrix effects. However, a slight retention time shift, where the deuterated compound elutes slightly earlier, is a known chromatographic isotope effect. If this shift is small and consistent, it may not negatively impact quantification.
Q4: What are the primary enzymes responsible for the formation of N-Desmethyl Rosiglitazone from Rosiglitazone?
A4: The N-demethylation of Rosiglitazone to form N-Desmethyl Rosiglitazone is primarily mediated by the cytochrome P450 enzymes CYP2C8, with a minor contribution from CYP2C9.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal Intensity | 1. Suboptimal ionization source parameters. 2. Inefficient fragmentation. 3. Poor sample recovery during extraction. 4. Contamination of the ion source or mass spectrometer inlet. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound. 2. Optimize collision energy to maximize the intensity of the desired product ion. 3. Evaluate and optimize the sample preparation method. 4. Clean the ion source and mass spectrometer inlet according to the manufacturer's recommendations. |
| Poor Peak Shape (Fronting or Tailing) | 1. Incompatible mobile phase or sample solvent. 2. Column overload. 3. Column degradation or contamination. 4. Secondary interactions with the analytical column. | 1. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Replace the analytical column or guard column. 4. Consider a different column chemistry or adjust mobile phase pH or additives. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Electronic noise. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Improve sample cleanup procedures. 3. Ensure proper grounding of the mass spectrometer and check for sources of electronic interference. |
| Inconsistent Internal Standard Response | 1. Variability in sample preparation. 2. Deuterium-hydrogen exchange. 3. Inaccurate pipetting. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for potential for back-exchange by incubating the internal standard in a blank matrix under analytical conditions and monitoring for the appearance of the unlabeled analyte. 3. Calibrate and verify the accuracy of all pipettes used. |
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted from a validated method for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma.[1][2][3]
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Vortex the mixture gently.
-
Load the entire sample onto a supported liquid extraction cartridge.
-
Wait for 5 minutes for the sample to adsorb onto the support.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of N-Desmethyl Rosiglitazone. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 100 mm x 2.0 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (isocratic or gradient)[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Quantitative Data Summary
The following table presents the performance characteristics of a validated LC-MS/MS method for the quantification of N-Desmethyl Rosiglitazone.[1][2][3]
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Quantitation Range | 1.00 - 500 ng/mL |
| Intra-assay Precision (%CV) | ≤ 9.37% |
| Inter-assay Precision (%CV) | ≤ 9.37% |
| Accuracy (% difference from theoretical) | ≤ 12.7% |
Visualizations
Metabolic Pathway of Rosiglitazone
The following diagram illustrates the primary metabolic pathway leading to the formation of N-Desmethyl Rosiglitazone.
Caption: Metabolic conversion of Rosiglitazone.
Troubleshooting Workflow for Poor Signal Intensity
This workflow provides a logical approach to diagnosing the root cause of poor signal intensity for this compound.
Caption: Workflow for troubleshooting low signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Rosiglitazone-d4 stability issues in acidic or basic solutions
Welcome to the technical support center for N-Desmethyl Rosiglitazone-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues with this compound in acidic and basic solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing degradation of my this compound standard in a basic solution. Is this expected?
A1: Yes, significant degradation of this compound in basic solutions is expected. Studies on the parent compound, Rosiglitazone (B1679542), have shown complete degradation when exposed to 1 N sodium hydroxide (B78521) (NaOH) and significant degradation in 0.05 N NaOH.[1][2] The thiazolidinedione ring in the molecule is susceptible to hydrolysis under basic conditions.
Q2: How stable is this compound in acidic solutions?
A2: Based on forced degradation studies of Rosiglitazone, this compound is expected to be relatively stable in acidic conditions. Studies using 1 N hydrochloric acid (HCl) on Rosiglitazone have shown minimal degradation.[2] However, prolonged exposure to highly acidic conditions and elevated temperatures could potentially lead to some degradation.
Q3: Can I expect the deuterium (B1214612) labeling in this compound to affect its stability compared to the non-labeled compound?
A3: The presence of deuterium atoms can sometimes lead to a kinetic isotope effect, where the C-D bond, being stronger than a C-H bond, can result in a slower rate of degradation if the cleavage of this bond is involved in the rate-determining step of the degradation pathway. However, without specific stability studies on this compound, the exact impact of deuterium labeling on its stability profile remains unconfirmed. In many cases, the overall stability is not significantly altered.
Q4: What are the likely degradation products of this compound in acidic or basic solutions?
A4: While specific degradation products for this compound have not been detailed in the available literature, based on the structure and studies on Rosiglitazone, hydrolysis of the thiazolidinedione ring is a probable degradation pathway, especially under basic conditions.[2] Under oxidative stress, N-oxide formation has been observed for similar compounds.[3]
Q5: What are the recommended storage and handling conditions for this compound solutions?
A5: To ensure the stability of this compound solutions, it is recommended to:
-
Store stock solutions at -20°C or colder.
-
Prepare fresh working solutions in a neutral, buffered solvent (e.g., phosphate-buffered saline, pH 7.4) for immediate use.
-
Avoid prolonged storage in acidic or, particularly, basic aqueous solutions.
-
If acidic or basic conditions are necessary for an experiment, minimize the exposure time and temperature.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected analytical results for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation in sample processing | If your sample preparation involves strongly acidic or basic steps, consider neutralizing the sample as quickly as possible. Evaluate the stability of this compound in your specific sample matrix and processing conditions by running control samples at different time points. |
| Instability in analytical mobile phase | If using a highly acidic or basic mobile phase for chromatography, minimize the time the sample resides in the autosampler. An LC-MS/MS method for N-Desmethyl Rosiglitazone used a mobile phase containing 0.1% formic acid, which is a mildly acidic condition where the compound is expected to be stable for the duration of the analysis.[4] |
| Improper storage of stock or working solutions | Ensure that stock solutions are stored at or below -20°C in a suitable organic solvent like methanol (B129727) or acetonitrile. Prepare aqueous working solutions fresh before each experiment. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | If new peaks appear over time, especially when samples are left at room temperature or in solution, it is likely due to degradation. Compare the chromatograms of freshly prepared samples with those that have been stored for some time. |
| Reaction with matrix components | The sample matrix itself could contribute to the degradation of the analyte. Perform a standard addition experiment in the matrix to see if the recovery of this compound is affected. |
Quantitative Data Summary
The following table summarizes the results of forced degradation studies conducted on the parent compound, Rosiglitazone, which can serve as a proxy for the expected stability of this compound.
| Stress Condition | Reagent/Condition | Exposure Time | Temperature | Observed Degradation of Rosiglitazone | Reference |
| Acidic Hydrolysis | 1 N HCl | 1 hour | 70°C | Not specified, but method was stability-indicating | [5] |
| Acidic Hydrolysis | 1.0 N HCl | Not specified | Not specified | Stable | [2] |
| Basic Hydrolysis | 1 N NaOH | Not specified | Not specified | Complete degradation | [1] |
| Basic Hydrolysis | 0.05 N NaOH | Not specified | Not specified | Degradation observed | [2] |
| Basic Hydrolysis | 1 N NaOH | 1 hour | 70°C | Not specified, but method was stability-indicating | [5] |
| Oxidative | 30% H₂O₂ | Not specified | Not specified | Significant degradation (25-35%) | [1] |
| Oxidative | 3.0% v/v H₂O₂ | Not specified | Not specified | Degradation observed | [2] |
| Photolytic | UV light (254nm) | Not specified | Not specified | Stable | [2] |
| Thermal | Dry Heat | Not specified | 80°C | Stable | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is adapted from forced degradation studies performed on Rosiglitazone and can be used to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 70°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate the mixture at 70°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples along with a freshly prepared, unstressed control solution using a validated stability-indicating HPLC or LC-MS/MS method.
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: Expected stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating gradient liquid chromatographic technique for the simultaneous estimation of rosiglitazone, glimepiride and metformin HCl in pharmaceutical dosage forms - Indian J Pharm Pharmacol [ijpp.org.in]
potential for chromatographic shift with N-Desmethyl Rosiglitazone-d4
Welcome to the technical support center for N-Desmethyl Rosiglitazone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of N-Desmethyl Rosiglitazone (B1679542), a major metabolite of the antidiabetic drug Rosiglitazone. Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] The stable isotope label allows for precise quantification of N-Desmethyl Rosiglitazone in biological samples.[1]
Q2: Is a chromatographic shift expected when using this compound as an internal standard for N-Desmethyl Rosiglitazone?
Yes, a slight chromatographic shift, often referred to as a deuterium (B1214612) isotope effect, can be expected. In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts. While the physicochemical properties of isotopically labeled compounds are nearly identical to the unlabeled analyte, the substitution of hydrogen with deuterium can lead to subtle differences in retention behavior.
Q3: What causes the chromatographic shift of deuterated standards?
The primary cause of this phenomenon is the difference in the physicochemical properties of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond. These differences can influence the molecule's hydrophobicity and its interaction with the stationary phase of the chromatography column, resulting in a small but measurable difference in retention time.
Q4: Can the chromatographic shift between N-Desmethyl Rosiglitazone and this compound affect the accuracy of my results?
A significant chromatographic shift can potentially compromise the accuracy and precision of an analytical method. If the deuterated internal standard does not co-elute closely with the analyte, it may be subjected to different matrix effects in the ion source of the mass spectrometer. This can lead to variability in ionization efficiency and ultimately impact the reliability of the quantification.
Troubleshooting Guide: Chromatographic Shift and Peak Shape Issues
This guide provides a systematic approach to identifying and resolving issues related to chromatographic shifts and poor peak shapes when using this compound.
Initial Assessment
-
Overlay Chromatograms: The first step is to overlay the chromatograms of the analyte (N-Desmethyl Rosiglitazone) and the internal standard (this compound). This will allow you to visually confirm the presence and magnitude of the retention time difference.
-
Evaluate Peak Shape: Assess the peak shape for both the analyte and the internal standard. Look for issues such as peak splitting, fronting, or tailing, as these can indicate underlying chromatographic problems.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Action |
| Significant Retention Time Shift | Deuterium Isotope Effect: Inherent difference in retention between the analyte and deuterated standard. | - Method Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or the temperature can sometimes minimize the retention time difference. - Peak Integration: Ensure that the peak integration parameters are set correctly for both peaks to ensure accurate area ratios. |
| Peak Splitting in Both Analyte and Internal Standard | Column Contamination or Void: A blockage or void at the head of the column can cause the sample to be introduced unevenly, leading to split peaks for all compounds. | - Column Flushing: Reverse flush the column according to the manufacturer's instructions. - Frit Replacement: If flushing does not resolve the issue, the inlet frit of the column may be blocked and require replacement. - Column Replacement: If the column bed has settled, creating a void, the column will likely need to be replaced. |
| Peak Splitting in Only One Peak | Co-eluting Interference: An interfering compound from the matrix may be co-eluting with either the analyte or the internal standard. | - Improve Sample Preparation: Employ a more rigorous sample clean-up procedure to remove interfering matrix components. - Modify Chromatographic Conditions: Adjust the mobile phase gradient, temperature, or use a column with a different selectivity to resolve the interference. |
| Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting. | - Solvent Matching: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume. | |
| Peak Tailing | Secondary Interactions: Active sites on the column packing material can interact with the analyte or internal standard, causing tailing. | - Mobile Phase Additive: Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to block active sites. - Column Choice: Use a column with a highly inert packing material. |
| Inconsistent Retention Times | System Not Equilibrated: Insufficient column equilibration between injections can lead to shifting retention times. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Preparation: Inconsistent mobile phase composition between runs. | - Precise Preparation: Prepare mobile phases carefully and consistently. Premixing solvents can improve reproducibility. |
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantitation of Rosiglitazone and N-Desmethyl Rosiglitazone using their respective deuterated internal standards has been reported. The following is a summary of the chromatographic conditions from that method, which can serve as a starting point for your experiments.
| Parameter | Condition |
| LC System | Isocratic HPLC |
| Column | Not specified in abstract, but C18 columns are commonly used. |
| Mobile Phase | Not specified in abstract. A typical mobile phase for similar analyses consists of acetonitrile (B52724) and water with a formic acid modifier. |
| Run Time | 3 minutes |
| Detection | ESI-MS/MS with Multiple Reaction Monitoring (MRM) |
Note: For detailed experimental conditions, please refer to the full publication: "An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma."
Visualizations
Logical Workflow for Troubleshooting Chromatographic Shift
References
Technical Support Center: Ensuring Co-elution of N-Desmethyl Rosiglitazone-d4 and Analyte
Welcome to the technical support center for the analysis of N-Desmethyl Rosiglitazone (B1679542) and its deuterated internal standard, N-Desmethyl Rosiglitazone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal chromatographic performance and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for the analysis of N-Desmethyl Rosiglitazone?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] It is chemically and structurally almost identical to the analyte, N-Desmethyl Rosiglitazone. This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2]
Q2: What is the "isotope effect" and how can it affect the co-elution of my analyte and internal standard?
A2: The deuterium (B1214612) isotope effect is a common phenomenon in reversed-phase chromatography where a deuterated compound may elute slightly earlier than its non-deuterated counterpart.[3][4] This is due to minor differences in the physicochemical properties, such as lipophilicity, caused by the substitution of hydrogen with the heavier deuterium isotope.[3][4] This can lead to a separation of the analyte and internal standard peaks, which can compromise accurate quantification if they experience different matrix effects.[3][5]
Q3: My this compound and N-Desmethyl Rosiglitazone peaks are not co-eluting. What are the potential causes?
A3: Several factors can contribute to the lack of co-elution:
-
Isotope Effect: As mentioned above, this is a common cause of slight retention time differences.[3][4]
-
Chromatographic Conditions: Suboptimal mobile phase composition, gradient slope, temperature, or flow rate can exacerbate the separation.
-
Column Chemistry: The specific stationary phase of your analytical column can influence the degree of separation between the analyte and the deuterated internal standard.
-
Sample Matrix: Complex biological matrices can sometimes interact differently with the analyte and the internal standard, leading to shifts in retention time.[6]
Troubleshooting Guide: Achieving Co-elution
If you are experiencing a lack of co-elution between N-Desmethyl Rosiglitazone and this compound, follow this step-by-step troubleshooting guide.
Step 1: Assess the Degree of Separation
First, determine the extent of the peak separation. A minor, consistent shift may be acceptable if it does not impact the accuracy and precision of your results. However, significant or variable separation requires optimization.
Step 2: Optimize Chromatographic Conditions
The following table summarizes key chromatographic parameters and their potential impact on co-elution.
| Parameter | Troubleshooting Action | Expected Outcome |
| Mobile Phase Composition | Decrease the percentage of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) in the initial mobile phase. | Increased retention time for both compounds, potentially reducing the separation. |
| Gradient Slope | Decrease the steepness of the gradient. | Allows for more interaction with the stationary phase, which can improve co-elution. |
| Flow Rate | Decrease the flow rate. | Increases the residence time on the column, which may improve resolution and co-elution. |
| Column Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and reduce retention time differences. | Improved peak symmetry and potentially better co-elution. |
| Column Chemistry | If optimization of the above parameters is unsuccessful, consider trying a column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl phase). | Different selectivities may reduce the isotope effect. |
Step 3: Evaluate Matrix Effects
Even with a slight retention time difference, it is crucial to assess the impact of matrix effects.
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the matrix factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the internal standard normalized matrix factor.
A significant difference in the matrix factor between the analyte and the internal standard indicates that they are experiencing different levels of ion suppression or enhancement, which can lead to inaccurate results.
Experimental Protocols
Below are example experimental protocols for the analysis of Rosiglitazone and its metabolites, which can be adapted for N-Desmethyl Rosiglitazone.
Example Protocol 1: Simultaneous Quantification of Rosiglitazone and its Metabolites [7][8]
| Parameter | Condition |
| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Total Run Time | 2.5 min |
| Internal Standard | Rosiglitazone-d3 |
Example Protocol 2: HPLC Method for Rosiglitazone [9]
| Parameter | Condition |
| Column | Symmetry® C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M phosphate (B84403) buffer pH 5 (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Internal Standard | Nicardipine |
Visualizations
Troubleshooting Workflow for Co-elution Issues
Caption: A workflow diagram for troubleshooting co-elution problems.
Logical Relationship of Factors Affecting Co-elution
Caption: Factors influencing the co-elution of an analyte and its internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
impact of N-Desmethyl Rosiglitazone-d4 purity on assay accuracy
Welcome to the Technical Support Center for N-Desmethyl Rosiglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy of bioanalytical assays utilizing this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical for assay accuracy?
This compound is the deuterium-labeled form of N-Desmethyl Rosiglitazone, a major metabolite of the antidiabetic drug Rosiglitazone. It is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of N-Desmethyl Rosiglitazone in biological matrices.
The purity of this compound, specifically its isotopic purity, is paramount for accurate and reliable quantification.[1] An ideal stable isotope-labeled internal standard (SIL-IS) should be chemically and isotopically pure to avoid interference with the analyte of interest.[2] The presence of unlabeled N-Desmethyl Rosiglitazone as an impurity in the this compound standard will lead to an overestimation of the analyte concentration, thereby compromising the accuracy of the results.[2]
Q2: What are the regulatory expectations for the purity of stable isotope-labeled internal standards like this compound?
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline, have specific recommendations for the use of SIL-ISs. A key requirement is to assess the contribution of the unlabeled analyte present as an impurity in the SIL-IS.
According to the ICH M10 guidelines, the response of the internal standard at the analyte's mass transition should be evaluated. The contribution of the IS to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).[1] Additionally, the contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.[1]
Q3: What are the potential sources of impurities in this compound?
Impurities in this compound can arise from several sources, primarily during its chemical synthesis. These can include:
-
Unlabeled N-Desmethyl Rosiglitazone: Incomplete deuteration during the synthesis process is a common source of this critical impurity.
-
Starting materials and reagents: Residual starting materials or reagents from the synthetic route may be present in the final product.
-
Byproducts of the synthesis: Side reactions can lead to the formation of structurally related impurities. For instance, in the synthesis of Rosiglitazone, impurities such as the desmethyl impurity have been identified.[3]
-
Degradation products: The compound may degrade over time if not stored under appropriate conditions.
Troubleshooting Guides
Issue 1: Inaccurate or Biased Results (Overestimation of Analyte)
Symptom: Consistently higher than expected concentrations of N-Desmethyl Rosiglitazone are observed, particularly at the lower end of the calibration curve.
Potential Cause: The this compound internal standard is contaminated with a significant amount of unlabeled N-Desmethyl Rosiglitazone.
Troubleshooting Steps:
-
Assess the Isotopic Purity of the Internal Standard:
-
Perform a high-resolution mass spectrometry (HRMS) analysis of the this compound stock solution.
-
Acquire a full scan mass spectrum to determine the relative abundance of the deuterated (d4) and unlabeled (d0) species.
-
Refer to the Experimental Protocol: Assessment of Isotopic Purity section for a detailed methodology.
-
-
Evaluate the Contribution of the IS to the Analyte Signal:
-
Prepare a sample containing only the this compound internal standard at the concentration used in the assay.
-
Analyze this sample using the LC-MS/MS method and monitor the mass transition of the unlabeled N-Desmethyl Rosiglitazone.
-
Compare the peak area of the unlabeled analyte in this sample to the peak area of the analyte at the LLOQ. The contribution should be ≤ 20%.
-
-
Source a New Lot of Internal Standard: If the isotopic purity is found to be below the required specifications, obtain a new, certified lot of this compound with higher isotopic purity.
-
Re-validate the Assay: Once a new lot of internal standard is procured, it is essential to re-validate the relevant parameters of the bioanalytical method to ensure it meets the required performance characteristics.
Issue 2: Poor Precision and Reproducibility
Symptom: High variability (%CV) in the calculated concentrations of quality control (QC) samples and study samples.
Potential Cause: Inconsistent performance of the internal standard due to factors other than isotopic purity.
Troubleshooting Steps:
-
Investigate for Chromatographic Issues:
-
Deuterated internal standards can sometimes exhibit a slight shift in retention time compared to their unlabeled counterparts (isotopic effect).
-
If the analyte and IS do not co-elute, they may be subject to different matrix effects, leading to poor precision.
-
Action: Optimize the chromatographic method to ensure co-elution of N-Desmethyl Rosiglitazone and this compound.
-
-
Evaluate Matrix Effects:
-
Matrix effects, such as ion suppression or enhancement, can affect the analyte and internal standard differently if they do not co-elute perfectly.
-
Action: Conduct a post-column infusion experiment to assess the presence of matrix effects at the retention time of the analyte and IS. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization.
-
-
Check for Sample Preparation Variability:
-
Inconsistent extraction recovery of the analyte and IS can lead to poor precision.
-
Action: Review the sample preparation procedure for any potential sources of variability. Ensure thorough vortexing and consistent handling of all samples.
-
Data Presentation
Table 1: Impact of this compound Isotopic Purity on Assay Accuracy (Illustrative Data)
This table provides a hypothetical yet realistic illustration of how the isotopic purity of the internal standard can affect the accuracy of the measured analyte concentration. The data is based on the regulatory acceptance criterion that the contribution of the unlabeled analyte in the IS should not exceed 20% of the LLOQ response.
| Isotopic Purity of this compound | Contribution of Unlabeled Analyte in IS to LLOQ Signal | % Bias at LLOQ | % Bias at Mid QC | % Bias at High QC | Assay Performance |
| 99.9% | 1% | +1% | < +0.1% | < +0.01% | Acceptable |
| 99.5% | 5% | +5% | +0.5% | < +0.1% | Acceptable |
| 99.0% | 10% | +10% | +1% | +0.1% | Acceptable |
| 98.0% | 20% | +20% | +2% | +0.2% | Marginally Acceptable |
| 97.0% | 30% | +30% | +3% | +0.3% | Unacceptable |
| 95.0% | 50% | +50% | +5% | +0.5% | Unacceptable |
Note: The % Bias is calculated as [(Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100. The impact of the impurity is most pronounced at the LLOQ and diminishes at higher concentrations.
Experimental Protocols
Experimental Protocol: Assessment of Isotopic Purity of this compound by HRMS
1. Objective: To determine the isotopic purity of a this compound standard by measuring the relative abundance of the deuterated and unlabeled species using High-Resolution Mass Spectrometry.
2. Materials:
-
This compound standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
3. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the working solution directly into the mass spectrometer or perform a flow injection analysis.
-
Acquire data in positive ion mode using a high-resolution full scan (e.g., m/z 100-500).
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks of N-Desmethyl Rosiglitazone and its deuterated analog.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of unlabeled N-Desmethyl Rosiglitazone ([M+H]⁺) and this compound ([M+4H]⁺).
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Peak Area (d4) / (Peak Area (d4) + Peak Area (d0))] * 100
-
-
4. Acceptance Criteria: The isotopic purity should be ≥ 98% to minimize its impact on assay accuracy.
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting logic for inaccurate assay results due to potential internal standard purity issues.
References
Validation & Comparative
Comparative Guide to LC-MS/MS Assay Validation for Rosiglitazone Quantification
Introduction
This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of rosiglitazone (B1679542) in biological matrices. While the initial focus was on an assay utilizing N-Desmethyl Rosiglitazone-d4 as an internal standard, publicly available validation data for this specific analyte is limited. Therefore, this document presents a comparison of established alternative methods employing other internal standards, offering researchers and drug development professionals the necessary data to evaluate and select an appropriate assay for their needs.
The validation of bioanalytical methods is critical for ensuring the reliability and accuracy of data in pharmacokinetic and other drug development studies.[1] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide detailed guidelines on the parameters that need to be assessed during method validation.[2][3][4]
Comparative Analysis of LC-MS/MS Assay Performance
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for rosiglitazone quantification, utilizing different internal standards.
Table 1: Comparison of LC-MS/MS Method Performance for Rosiglitazone Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Rosiglitazone-d4[5] | Pioglitazone[6] | Phenformin[7][8] |
| Matrix | Human Plasma | Rat Dried Blood Spots & Urine | Human Plasma |
| Linearity Range | 1.00 - 500 ng/mL | 0.05 - 100 ng/mL | 1.5 - 300 ng/mL |
| LLOQ | 1.00 ng/mL | 0.052 ng/mL (DBS), 0.075 ng/mL (Urine) | 1.5 ng/mL |
| Intra-assay Precision (%CV) | ≤ 9.37% | < 4.82% | Within acceptable limits |
| Inter-assay Precision (%CV) | ≤ 9.37% | < 4.82% | Within acceptable limits |
| Accuracy (% Difference) | ≤ 12.7% | Not explicitly stated | Within acceptable limits |
| Recovery | Not explicitly stated | 93.30% (DBS), 92.49% (Urine) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are the experimental protocols for the compared methods.
Method 1: Rosiglitazone Quantification in Human Plasma using Rosiglitazone-d4 [5]
-
Sample Preparation: Supported liquid/liquid extraction (SLE) of 50 µL human plasma.
-
Chromatography:
-
HPLC System: Isocratic HPLC
-
Run Time: 3 minutes
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Rosiglitazone Quantification in Rat Dried Blood Spots and Urine using Pioglitazone [6]
-
Sample Preparation: Direct extraction from dried blood spots or urine samples.
-
Chromatography:
-
Column: Nova-Pak C18 (150 mm × 4.6 mm i.d., 4 μm)
-
Mobile Phase: 30 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile (B52724) (75:25, v/v)
-
Temperature: Ambient
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Selected Ion Monitoring (SIM) with target ions at m/z 358 for rosiglitazone and m/z 356 for pioglitazone.
-
Method 3: Simultaneous Quantification of Metformin and Rosiglitazone in Human Plasma using Phenformin [7][8]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Mobile Phase: 0.1% formic acid and acetonitrile (60:40 v/v)
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 358.2 → m/z 134.9 for rosiglitazone.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for an LC-MS/MS bioanalytical assay.
Caption: General workflow of a bioanalytical LC-MS/MS assay.
Rosiglitazone Signaling Pathway
Rosiglitazone is a member of the thiazolidinedione class of drugs and acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[9] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[9][10]
Caption: Simplified signaling pathway of Rosiglitazone via PPARγ activation.
While specific validation data for an LC-MS/MS assay using this compound was not publicly available, this guide provides a comprehensive comparison of alternative, well-documented methods. The choice of an appropriate internal standard and method depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The provided data and protocols offer a solid foundation for researchers to select and implement a robust and reliable LC-MS/MS assay for the quantification of rosiglitazone.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. nalam.ca [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OPTIMIZATION OF LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF METFORMIN AND ROSIGLITAZONE IN HUMAN PLASMA WITH BOX-BEHNKEN DESIGN | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Retracted: Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Rosiglitazone Quantification: The Case for N-Desmethyl Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays for the quantification of Rosiglitazone (B1679542), an oral anti-diabetic agent, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of N-Desmethyl Rosiglitazone-d4 with other commonly used internal standards, supported by experimental data, to aid researchers in selecting the most suitable IS for their specific analytical needs.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification to correct for the variability inherent in sample preparation and analysis, such as extraction losses, matrix effects, and instrument response fluctuations. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their similar physicochemical properties to the analyte.
Comparing this compound to Other Internal Standards
This compound is a deuterium-labeled analog of N-Desmethyl Rosiglitazone, a major metabolite of Rosiglitazone.[1][2] Its utility as an internal standard extends to the quantification of both the parent drug, Rosiglitazone, and its primary metabolite. Other commonly employed internal standards for Rosiglitazone analysis include its own deuterated analogs (Rosiglitazone-d3 and Rosiglitazone-d4) and structurally related compounds (analogs) such as Pioglitazone and Glipizide.
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. While structurally similar analogs can be used, stable isotope-labeled internal standards are preferred to compensate for potential matrix effects and variability in ionization.
Performance Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods utilizing different internal standards for the quantification of Rosiglitazone and its metabolites. This data, extracted from published literature, allows for an indirect comparison of the effectiveness of these internal standards.
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| This compound | Rosiglitazone, N-Desmethyl Rosiglitazone | 1.00 | 1.00 - 500 | < 9.37 | < 9.37 | 87.3 - 112.7 | [3] |
| Rosiglitazone-d4 | Rosiglitazone, N-Desmethyl Rosiglitazone | 1.00 | 1.00 - 500 | < 9.37 | < 9.37 | 87.3 - 112.7 | [3] |
| Rosiglitazone-d3 | Rosiglitazone, N-Desmethyl Rosiglitazone, p-Hydroxy Rosiglitazone | 1 | 1 - 500 (Rosi), 1 - 150 (N-Des), 1 - 25 (p-OH) | < 14.4 | < 14.4 | 93.3 - 112.3 | [4] |
| Pioglitazone | Rosiglitazone | 0.052 (DBS), 0.075 (Urine) | 0.05 - 100 | < 4.82 | < 4.82 | Not Reported | [5] |
| Glipizide | Rosiglitazone, Glibenclamide | 5 | 5 - 800 | 4 - 6 | 5 - 9 | 90 - 105 | [6] |
| Phenformin | Rosiglitazone, Metformin | 1.5 | 1.5 - 300 | Within acceptable limits | Within acceptable limits | Within acceptable limits | [7] |
Note: The reported precision and accuracy values represent the overall method performance and are not solely reflective of the internal standard's performance. However, the choice of a suitable internal standard is a significant contributor to achieving these high-quality validation parameters.
Experimental Methodologies
The data presented in the table above is derived from various validated bioanalytical methods. A representative experimental protocol for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone using their respective deuterated internal standards is detailed below.
Sample Preparation: Supported Liquid/Liquid Extraction (SLE) was utilized to isolate the analytes from a 50 µL aliquot of human plasma.[3]
Chromatographic Conditions:
-
HPLC System: Isocratic HPLC[3]
-
Column: Not specified in the abstract[3]
-
Mobile Phase: Not specified in the abstract[3]
-
Flow Rate: Not specified in the abstract[3]
-
Run Time: 3 minutes[3]
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
Logical Workflow for Internal Standard Selection and Method Development
The process of selecting an internal standard and developing a validated quantification method follows a logical progression to ensure data of the highest quality.
Caption: Workflow for Bioanalytical Method Development.
Rosiglitazone Metabolism and the Role of N-Desmethyl Rosiglitazone
Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[8][9] The major metabolic pathways are N-demethylation and hydroxylation.[8] N-demethylation results in the formation of N-Desmethyl Rosiglitazone, a major metabolite.[2] Understanding this pathway is crucial for comprehensive pharmacokinetic studies, as it necessitates the simultaneous quantification of both the parent drug and its significant metabolites.
Caption: Metabolic Pathway of Rosiglitazone.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method. While analog internal standards like Pioglitazone and Glipizide have been successfully used, stable isotope-labeled standards such as Rosiglitazone-d3, Rosiglitazone-d4, and this compound are generally preferred for their ability to more effectively compensate for analytical variability.
This compound offers the distinct advantage of being a suitable internal standard for the simultaneous quantification of both Rosiglitazone and its major metabolite, N-Desmethyl Rosiglitazone. This is particularly beneficial for comprehensive pharmacokinetic studies where understanding the metabolic fate of the drug is essential. The available data demonstrates that methods employing this compound and other SIL-IS achieve excellent sensitivity, precision, and accuracy, making them a reliable choice for demanding research and drug development applications.
References
- 1. veeprho.com [veeprho.com]
- 2. N-desmethyl Rosiglitazone - Immunomart [immunomart.com]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OPTIMIZATION OF LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF METFORMIN AND ROSIGLITAZONE IN HUMAN PLASMA WITH BOX-BEHNKEN DESIGN | Semantic Scholar [semanticscholar.org]
- 8. ClinPGx [clinpgx.org]
- 9. go.drugbank.com [go.drugbank.com]
A Head-to-Head Battle of Internal Standards: N-Desmethyl Rosiglitazone-d4 vs. Rosiglitazone-d3 in Bioanalysis
For researchers and drug development professionals engaged in the bioanalysis of Rosiglitazone (B1679542), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: N-Desmethyl Rosiglitazone-d4 and Rosiglitazone-d3. By examining their performance characteristics, experimental protocols, and underlying metabolic considerations, this document aims to equip scientists with the necessary information to make an informed decision for their specific analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variability. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte. In the context of Rosiglitazone, a thiazolidinedione anti-diabetic drug, both its deuterated parent analogue (Rosiglitazone-d3) and the deuterated version of its major metabolite (this compound) are commercially available and have been employed in validated bioanalytical methods.
Performance Characteristics: A Comparative Overview
The selection of an internal standard is often dictated by its performance in key analytical parameters. The following tables summarize the reported performance data for this compound and Rosiglitazone-d3 from published LC-MS/MS methods.
| Performance Metric | This compound | Rosiglitazone-d3 | Reference |
| Analyte(s) Quantified | Rosiglitazone, N-Desmethyl Rosiglitazone | Rosiglitazone, N-Desmethyl Rosiglitazone, p-Hydroxy Rosiglitazone | [1][2] |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL (for both analytes) | 1 ng/mL (for all analytes) | [1][2] |
| Quantitation Range | 1.00 - 500 ng/mL | 1-500 ng/mL (Rosiglitazone), 1-150 ng/mL (N-Desmethyl Rosiglitazone), 1-25 ng/mL (p-Hydroxy Rosiglitazone) | [1][2] |
| Intra-assay Precision (%CV) | < 9.37% | < 14.4% | [1][2] |
| Inter-assay Precision (%CV) | < 9.37% | < 14.4% | [1][2] |
| Accuracy (% difference from theoretical) | < 12.7% | 93.3 - 112.3% | [1][2] |
| Mass Spectrometry Parameters | This compound | Rosiglitazone-d3 | Reference |
| Ionization Mode | ESI-MS-MS (Positive) | ESI-MS/MS (Positive) | [1][2] |
| Precursor Ion (m/z) | Not explicitly stated for IS, but for N-Desmethyl Rosiglitazone it is not available. | 361.1 | [2] |
| Product Ion (m/z) | Not explicitly stated for IS, but for N-Desmethyl Rosiglitazone it is not available. | 138.1 | [2] |
Experimental Protocols
The methodologies for utilizing these internal standards vary, particularly in the sample preparation stage. Below are summaries of the experimental protocols from the cited literature.
Method Using this compound
This method is designed for the simultaneous quantitation of Rosiglitazone and its primary metabolite, N-Desmethyl Rosiglitazone, in human plasma.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
A 50 µL aliquot of human plasma is used.
-
The sample is processed using a supported liquid/liquid extraction (SLE) cartridge.
2. Chromatographic Conditions
-
HPLC System: Isocratic HPLC.
-
Run Time: 3 minutes.
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer.
-
Interface: Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
Method Using Rosiglitazone-d3
This method allows for the simultaneous quantification of Rosiglitazone and its two major metabolites, N-Desmethyl Rosiglitazone and p-Hydroxy Rosiglitazone, in human plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
To 0.1 mL of plasma, 0.2 mL of acetonitrile (B52724) containing 40 ng/mL of Rosiglitazone-d3 is added.[2]
-
The mixture is vortexed and then centrifuged to precipitate proteins.[2]
-
The supernatant is collected for injection.[2]
2. Chromatographic Conditions
-
Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (60:40, v/v).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Run Time: 2.5 minutes.[2]
3. Mass Spectrometric Detection
-
Instrument: Mass spectrometer with positive electrospray ionization.[2]
-
Mode: Selected Reaction-Monitoring (SRM).[2]
-
Transitions (m/z):
Visualizing the Methodologies
To better understand the processes, the following diagrams illustrate a general bioanalytical workflow and the signaling pathway of Rosiglitazone.
Caption: A typical bioanalytical workflow for the quantification of Rosiglitazone in plasma samples.
Caption: The signaling pathway of Rosiglitazone, highlighting its activation of PPARγ.
Discussion and Recommendations
Both this compound and Rosiglitazone-d3 have been successfully used in validated bioanalytical methods for the quantification of Rosiglitazone and its metabolites. The choice between the two depends on several factors:
-
Scope of the Analysis: If the primary goal is to quantify Rosiglitazone and its major metabolite, N-Desmethyl Rosiglitazone, then this compound can serve as a suitable internal standard for the metabolite, while a separate deuterated standard for Rosiglitazone (like Rosiglitazone-d4, as used in the cited study) would be ideal. The use of Rosiglitazone-d3 is demonstrated for the simultaneous quantification of the parent drug and two of its metabolites.[2]
-
Metabolic Considerations: A crucial point to consider is that N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone. Using the deuterated version of a metabolite as an internal standard for the parent drug can be problematic if there is any in-source conversion or if the metabolic profile of the study population is unknown. However, when quantifying the metabolite itself, its own stable isotope-labeled analogue is the preferred choice.
-
Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte to effectively compensate for matrix effects. While both deuterated standards are expected to have very similar retention times to their non-deuterated counterparts, slight differences can occur. The performance data suggests that both internal standards provide good precision and accuracy, indicating effective compensation for analytical variability.
-
Commercial Availability and Cost: Both internal standards are commercially available, but their cost and availability from different vendors may influence the decision.
References
- 1. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Bioanalysis: A Comparative Guide to N-Desmethyl Rosiglitazone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioanalytical studies, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the inter-assay and intra-assay precision for N-Desmethyl Rosiglitazone (B1679542), a primary metabolite of the antidiabetic drug Rosiglitazone, with a focus on the performance of its deuterated analog, N-Desmethyl Rosiglitazone-d4, as an internal standard.
Performance of this compound
This compound is a stable isotope-labeled internal standard commonly employed for the quantification of N-Desmethyl Rosiglitazone in biological matrices. Its use is intended to compensate for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the method.
A key study by Xu et al. (2008) provides robust data on the performance of this compound in a validated LC-ESI-MS/MS method for the simultaneous quantitation of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma. The reported precision data from this study is summarized in the table below.
Comparative Precision Data
For a comprehensive evaluation, the precision data obtained using this compound is compared with data from a study by Kim et al. (2009) which utilized a different deuterated internal standard, Rosiglitazone-d3, for the simultaneous analysis of Rosiglitazone and its metabolites, including N-Desmethyl Rosiglitazone.
| Internal Standard | Analyte | Inter-Assay Precision (%CV) | Intra-Assay Precision (%CV) | Reference |
| This compound | N-Desmethyl Rosiglitazone | < 9.37% | < 9.37% | Xu et al., 2008[1][2] |
| Rosiglitazone-d3 | N-Desmethyl Rosiglitazone | < 14.4% | < 14.4% | Kim et al., 2009[3][4] |
Note: %CV refers to the percentage coefficient of variation.
The data clearly indicates that the use of this compound as an internal standard resulted in a method with very high precision, with both inter- and intra-assay %CV values being less than 9.37%[1][2]. The method employing Rosiglitazone-d3 also demonstrated acceptable precision, with a %CV of less than 14.4%[3][4]. The choice between these internal standards may depend on the specific requirements of the assay and the availability of the reference material.
Experimental Protocols
The precision of a bioanalytical method is intrinsically linked to the experimental protocol. Below are the detailed methodologies from the cited studies.
Method Using this compound (Xu et al., 2008)[1][2]
-
Sample Preparation: Supported liquid/liquid extraction (SLE) was used to isolate the analytes from 50 µL of human plasma.
-
Internal Standards: this compound was used for the quantification of N-Desmethyl Rosiglitazone, and Rosiglitazone-d4 was used for Rosiglitazone.
-
Chromatography: Isocratic HPLC separation was performed over a 3-minute period.
-
Detection: An ESI-MS/MS system with multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer was used for detection.
Method Using Rosiglitazone-d3 (Kim et al., 2009)[3][4]
-
Sample Preparation: A simple protein precipitation method was employed using acetonitrile (B52724). 0.1 mL of plasma was treated with 0.2 mL of acetonitrile containing 40 ng/mL of Rosiglitazone-d3.
-
Internal Standard: Rosiglitazone-d3 was used as the internal standard for the simultaneous quantification of Rosiglitazone, N-Desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone.
-
Chromatography: Chromatographic separation was achieved on a Luna C18 column (100 mm x 2.0 mm, 3-µm particle size) with an isocratic mobile phase of 60:40 (v/v) acetonitrile and 0.1% formic acid in water. The total run time was 2.5 minutes per sample.
-
Detection: A mass spectrometer with positive electrospray ionization operating in selected reaction-monitoring mode was used for detection and quantification.
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation, highlighting the stages where inter-assay and intra-assay precision are assessed.
Caption: A flowchart illustrating the key stages of bioanalytical method development and validation.
References
- 1. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Rosiglitazone and its Metabolite N-Desmethyl Rosiglitazone
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of drug compounds and their metabolites is paramount. This guide provides a comparative overview of bioanalytical methods for the hypoglycemic agent Rosiglitazone (B1679542) and its primary active metabolite, N-Desmethyl Rosiglitazone, with a focus on methods employing the deuterated internal standard N-Desmethyl Rosiglitazone-d4.
This document summarizes quantitative data from published studies, details experimental protocols, and visualizes metabolic and experimental workflows to aid in the selection and implementation of the most suitable analytical method.
Quantitative Performance of Analytical Methods
The accuracy and precision of a bioanalytical method are critical for reliable pharmacokinetic and metabolic studies. Below is a summary of the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Rosiglitazone and N-Desmethyl Rosiglitazone.
| Parameter | Method 1: Using this compound & Rosiglitazone-d4[1] | Method 2: Using Rosiglitazone-d3[2] |
| Analytes | Rosiglitazone, N-Desmethyl Rosiglitazone | Rosiglitazone, N-Desmethyl Rosiglitazone, p-Hydroxy Rosiglitazone |
| Internal Standards | This compound, Rosiglitazone-d4 | Rosiglitazone-d3 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL for both analytes | 1 ng/mL for all analytes |
| Quantitation Range | 1.00 - 500 ng/mL for both analytes | Rosiglitazone: 1-500 ng/mL, N-Desmethyl Rosiglitazone: 1-150 ng/mL, p-Hydroxy Rosiglitazone: 1-25 ng/mL |
| Intra-assay Precision (%CV) | Maximum of 9.37% | < 14.4% |
| Inter-assay Precision (%CV) | Maximum of 9.37% | < 14.4% |
| Accuracy (% Difference from Theoretical) | Maximum of 12.7% | 93.3 - 112.3% |
| Correlation Coefficient (r) | > 0.9990 | Not explicitly stated, but linearity was achieved. |
Key Observation: The use of a deuterated internal standard for each analyte, as in Method 1, is a common and effective strategy to compensate for variability in sample processing and instrument response, contributing to high accuracy and precision. Method 2, while utilizing a single deuterated internal standard for multiple analytes, also demonstrates acceptable performance within typical regulatory guidelines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the two compared LC-MS/MS methods.
Method 1: LC-ESI-MS/MS with this compound and Rosiglitazone-d4[1]
This method was developed for the simultaneous quantitation of Rosiglitazone and N-Desmethyl Rosiglitazone in human plasma.
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is used.
-
Analytes are isolated using supported liquid/liquid extraction (SLE).
2. Chromatographic Separation:
-
An isocratic High-Performance Liquid Chromatography (HPLC) system is employed.
-
The total run time for separation is 3 minutes.
3. Mass Spectrometric Detection:
-
An Electrospray Ionization (ESI) source is used.
-
Detection is performed on a triple quadrupole mass spectrometer.
-
Multiple Reaction Monitoring (MRM) is used for quantification.
Method 2: LC-MS/MS with Rosiglitazone-d3[2]
This method allows for the simultaneous quantification of Rosiglitazone and its two major metabolites, N-Desmethyl Rosiglitazone and p-Hydroxy Rosiglitazone, in human plasma.
1. Sample Preparation:
-
A 0.1 mL plasma sample is deproteinized.
-
Deproteinization is achieved by adding 0.2 mL of acetonitrile (B52724) containing 40 ng/mL of the internal standard, Rosiglitazone-d3.
2. Chromatographic Separation:
-
Separation is performed on a Luna C18 column (100 mm x 2.0 mm, 3-µm particle size).
-
An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid is used.
-
The flow rate is 0.2 mL/min.
-
The total run time per sample is 2.5 minutes.
3. Mass Spectrometric Detection:
-
A mass spectrometer with positive electrospray ionization is used.
-
Quantification is performed in the selected reaction-monitoring mode.
-
The specific m/z transitions monitored are:
-
Rosiglitazone: 358.1 → 135.1
-
N-Desmethyl Rosiglitazone: 344.2 → 121.1
-
p-Hydroxy Rosiglitazone: 374.1 → 151.1
-
Rosiglitazone-d3 (Internal Standard): 361.1 → 138.1
-
Visualizing the Processes
Diagrams can provide a clear and concise understanding of complex biological and experimental workflows.
Caption: Metabolic pathway of Rosiglitazone to its major metabolites.
Caption: Comparative experimental workflows for bioanalytical methods.
References
- 1. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Rosiglitazone Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Rosiglitazone (B1679542) is paramount. The Lower Limit of Quantification (LLOQ) is a critical performance characteristic of bioanalytical methods, defining the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. This guide provides a comparative overview of different analytical methods for Rosiglitazone quantification, with a focus on their reported LLOQs. While direct data on the use of N-Desmethyl Rosiglitazone-d4 as an internal standard is limited in the reviewed literature, this guide incorporates data from methods employing a closely related deuterated internal standard, Rosiglitazone-d3, and other commonly used internal standards to provide a valuable comparative context.
Quantitative Data Summary
The following table summarizes the LLOQ and key methodological parameters for various published methods for Rosiglitazone quantification.
| Analytical Method | Internal Standard (IS) | Matrix | LLOQ (ng/mL) |
| LC-MS/MS | Rosiglitazone-d3 | Human Plasma | 1 |
| LC-MS/MS | Pioglitazone | Rat Plasma & Tissues | 1.0 |
| LC-MS/MS | Tolbutamide | Human Plasma | 1.0 |
| HPLC with Fluorescence Detection | Not specified | Human Plasma | 5 |
| RP-HPLC | Not specified | Tablets | 12.33 (µg/mL) |
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard (Rosiglitazone-d3)
This method allows for the simultaneous quantification of Rosiglitazone and its major metabolites, N-desmethyl and p-hydroxy Rosiglitazone.[1][2]
-
Sample Preparation: A simple protein precipitation method is employed. To 0.1 mL of human plasma, 0.2 mL of acetonitrile (B52724) containing 40 ng/mL of the internal standard (Rosiglitazone-d3) is added. The mixture is vortexed and then centrifuged to separate the precipitated proteins.
-
Chromatography:
-
Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Selected reaction monitoring (SRM).
-
Ion Transitions:
-
Rosiglitazone: m/z 358.1 → 135.1
-
N-desmethyl Rosiglitazone: m/z 344.2 → 121.1
-
p-hydroxy Rosiglitazone: m/z 374.1 → 151.1
-
Rosiglitazone-d3 (IS): m/z 361.1 → 138.1
-
-
LC-MS/MS Method with Pioglitazone as Internal Standard
This method was developed for the quantification of Rosiglitazone in rat plasma and various tissues.[3]
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract.
-
Chromatography:
-
Column: Gemini C18 (50 × 4.6 mm, 3 μm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile (10:90, v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry:
-
Detection: Multiple reaction monitoring (MRM).
-
Ion Transitions:
-
Rosiglitazone: m/z 358.0
-
Pioglitazone (IS): m/z 357.67
-
-
LC-MS/MS Method with Tolbutamide as Internal Standard
This method is designed for the simultaneous determination of unbound concentrations of Glipizide (B1671590) and Rosiglitazone in human plasma.[4]
-
Sample Preparation: A liquid-liquid extraction procedure is used for post-dialysis human plasma or buffer samples.
-
Chromatography:
-
Column: Zorbax SB-Phenyl.
-
Mobile Phase: Isocratic elution (details not specified in the abstract).
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode electrospray ionization.
-
Detection: Multiple reaction monitoring (MRM).
-
Ion Transitions:
-
Rosiglitazone: m/z 358 → 135
-
Tolbutamide (IS): m/z 271 → 155
-
-
HPLC Method with Fluorescence Detection
This method provides an alternative to mass spectrometry for the determination of Rosiglitazone in human plasma.[5]
-
Sample Preparation: Extraction with ethyl acetate.
-
Chromatography:
-
Column: C18.
-
Mobile Phase: A mixture of phosphate (B84403) buffer, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Type: Fluorescence detection.
-
Excitation Wavelength: 247 nm.
-
Emission Wavelength: 367 nm.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Rosiglitazone in biological matrices using LC-MS/MS.
Caption: A generalized workflow for the bioanalysis of Rosiglitazone.
References
- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of rosiglitazone in rat plasma and tissues via LC-MS/MS: Method development, validation, and application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rosiglitazone (B1679542) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a comparative overview of two common bioanalytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from published and validated methods to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The selection of a bioanalytical method often depends on its quantitative performance characteristics. The following table summarizes the key validation parameters for a representative HPLC-FLD and an LC-MS/MS method for the determination of Rosiglitazone in plasma.
| Validation Parameter | HPLC-FLD Method | LC-MS/MS Method |
| Linearity Range | 5 - 250 ng/mL | 1 - 2000 ng/mL[1] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[2] | 1.0 ng/mL[1] |
| Intra-day Precision (%RSD) | 0.58 - 6.69%[2] | <10.9% (Inter-assay) |
| Inter-day Precision (%RSD) | 0.82 - 6.63%[2] | <10.9% |
| Accuracy | Not explicitly stated | >93.5% and >94.5% of nominal concentration[1] |
| Absolute Recovery | > 90%[2] | Not explicitly stated |
| Internal Standard (IS) | A suitable, unspecified IS[2] | Tolbutamide[1] |
Note: The data presented is derived from different publications and direct cross-validation was not performed within a single study. Performance may vary based on specific laboratory conditions and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are the protocols for the compared HPLC-FLD and LC-MS/MS methods.
HPLC with Fluorescence Detection (HPLC-FLD) Method
This method is noted for its simplicity and cost-effectiveness.[2]
-
Sample Preparation: Liquid-liquid extraction is performed using ethyl acetate (B1210297) as the extraction solvent.[2]
-
Chromatographic Separation:
-
Column: C18 column.[2]
-
Mobile Phase: A mixture of phosphate (B84403) buffer, acetonitrile, and methanol.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
-
Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.[1]
-
Sample Preparation: Post-dialysis plasma or buffer samples (0.2 mL) are extracted using a liquid-liquid extraction procedure.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Cross-Validation of Bioanalytical Methods
Cross-validation is a critical process to ensure the reliability and comparability of data when two different bioanalytical methods are used within the same study or across different studies.[3][4] This is particularly important when combining data from different laboratories or when a method is transferred.[3] The general workflow for cross-validation is depicted below.
Caption: Workflow for bioanalytical method cross-validation.
References
- 1. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Rosiglitazone Extraction: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Rosiglitazone (B1679542) in biological matrices is paramount. The choice of extraction method significantly impacts the reliability, sensitivity, and efficiency of the analysis. This guide provides an objective comparison of common extraction techniques for Rosiglitazone, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Rosiglitazone, an anti-diabetic drug of the thiazolidinedione class, requires robust analytical methods for its determination in various biological samples, primarily plasma and urine.[1] The extraction of Rosiglitazone from these complex matrices is a critical first step to remove interfering substances and concentrate the analyte before instrumental analysis, typically High-Performance Liquid Chromatography (HPLC).[2][3] This guide explores and contrasts three prevalent extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Hollow-Fiber Liquid-Phase Microextraction (HF-LPME).
Comparative Performance of Extraction Methods
The selection of an appropriate extraction technique depends on factors such as the required sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes quantitative performance data from various studies to facilitate a direct comparison of SPE, LLE, and HF-LPME for Rosiglitazone analysis.
| Extraction Method | Matrix | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity Range | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | > 90% | 5 ng/mL | 5 - 800 ng/mL | [3][4] |
| Human Plasma | ~90% | 1 ng/mL | 1 - 1000 ng/mL | [4] | |
| Human Plasma | Not Specified | 2.00 ng/mL | 2.00 - 500 ng/mL | [5] | |
| Human Urine | > 91.2% | 0.1 ng/mL | Not Specified | [6] | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ~79% | 5 - 1250 ng/mL | 5 - 1250 ng/mL | [7] |
| Sheep Plasma | Not Specified | 2.5 ng/mL | 2.5 - 250 ng/mL | [4] | |
| Human Plasma | Not Specified | Not Specified | 1 - 2000 ng/mL | [8] | |
| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Microsomal Preparations | 47 - 70% | 50 ng/mL | 50 - 6000 ng/mL | [9][10] |
| Biological Fluids | Enrichment Factors: 471 (Rosiglitazone) | 1.0 ng/mL | 1 - 500 ng/mL | [11] |
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful implementation in the laboratory. The following sections provide step-by-step methodologies for each of the compared extraction techniques.
Solid-Phase Extraction (SPE) Protocol for Rosiglitazone from Human Plasma
This protocol is adapted from a study utilizing C2 SPE cartridges for the extraction of Rosiglitazone from human plasma prior to HPLC analysis.[5]
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of an internal standard solution. Acidify the sample by adding 0.5 mL of 0.05 M hydrochloric acid and vortex for 1 minute.
-
Cartridge Conditioning: Condition a Bond-Elut C2 (100 mg, 1 mL) SPE cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge under reduced pressure.
-
Washing: Wash the cartridge with 0.5 mL of a hexane-isopropanol (80:20, v/v) solution to remove interfering substances.
-
Elution: Elute the Rosiglitazone and internal standard from the cartridge with 1 mL of a chloroform-isopropanol (80:20, v/v) solution under low vacuum.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Analysis: Inject a 20 µL aliquot of the reconstituted sample into the HPLC system for analysis.
Liquid-Liquid Extraction (LLE) Protocol for Rosiglitazone from Human Plasma
The following LLE protocol is a common approach for extracting Rosiglitazone from plasma samples.[7]
-
Sample Preparation: To 1 mL of human plasma, add an appropriate volume of the internal standard (e.g., Pioglitazone).
-
Extraction: Add a suitable organic extraction solvent, such as ethyl acetate, to the plasma sample.[3] Vortex the mixture vigorously for a predetermined time to ensure efficient partitioning of Rosiglitazone into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the extracted Rosiglitazone to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) Protocol for Rosiglitazone from Biological Fluids
This microextraction technique offers high enrichment factors and is suitable for trace analysis.[11][12]
-
Hollow Fiber Preparation: Cut a piece of a suitable hollow fiber (e.g., polypropylene) to the desired length.
-
Organic Solvent Impregnation: Immerse the hollow fiber in a suitable organic solvent (e.g., dihexyl ether) to impregnate the pores of the fiber wall.[12]
-
Acceptor Phase Filling: Fill the lumen of the hollow fiber with an acidic acceptor phase (e.g., 0.1 M HCl).[12]
-
Extraction: Place the prepared hollow fiber into the sample solution (donor phase) containing Rosiglitazone, which has been pH-adjusted (e.g., pH 9.5).[12] Agitate the sample for a specified time to facilitate the extraction of Rosiglitazone from the donor phase, through the organic solvent in the fiber pores, and into the acceptor phase.
-
Analyte Collection: After extraction, carefully remove the hollow fiber from the sample and withdraw the acceptor phase from the lumen.
-
Analysis: Directly inject the collected acceptor phase into the analytical instrument (e.g., HPLC or Capillary Electrophoresis).
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
Conclusion
The choice between Solid-Phase Extraction, Liquid-Liquid Extraction, and Hollow-Fiber Liquid-Phase Microextraction for Rosiglitazone analysis will be dictated by the specific requirements of the study. SPE generally offers high recovery and clean extracts, making it a robust choice for routine analysis.[4][6] LLE, while being a more traditional and often simpler technique, may have lower recovery rates.[7] HF-LPME stands out for its high enrichment capabilities and minimal solvent consumption, making it ideal for applications requiring very low detection limits, though it may be more technically demanding.[11] By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select and implement the most suitable extraction method for their Rosiglitazone analysis needs, ensuring accurate and reliable results.
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Rosiglitazone in Human Plasma by Solid Phase Ext...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of glipizide and rosiglitazone unbound drug concentrations in plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sequential hollow-fiber liquid phase microextraction for the determination of rosiglitazone and metformin hydrochloride (anti-diabetic drugs) in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Desmethyl Rosiglitazone-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Desmethyl Rosiglitazone-d4, a deuterated metabolite of Rosiglitazone used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The parent compound, Rosiglitazone, is known to be very toxic to aquatic life with long-lasting effects[1]. Therefore, all forms of this compound, including its deuterated metabolites, must be treated as hazardous chemical waste.
Waste Identification and Hazard Assessment
This compound is a synthetic, deuterated analog of a major metabolite of Rosiglitazone. Due to the ecotoxicity of the parent compound, this compound must be classified as hazardous ecotoxic waste. It is crucial to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[2][3].
Required Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear the following minimum PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions[4][5]. This compound waste must be collected and segregated as follows:
-
Solid Waste: This includes contaminated consumables such as pipette tips, gloves, weigh boats, and paper towels.
-
Collect in a designated, puncture-proof container lined with a clear plastic bag[6].
-
This container must be clearly labeled for "this compound Solid Waste."
-
-
Liquid Waste: This includes unused solutions, rinsates from cleaning glassware, and solvents containing the compound.
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle)[2][7].
-
Do not mix with other chemical waste streams unless they are compatible. It is best practice to maintain separate waste streams to avoid unforeseen reactions[4].
-
-
Empty Containers: The original container of this compound must be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol (B129727) or acetonitrile). The rinsate must be collected and disposed of as liquid hazardous waste[8].
-
After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin, as per your institution's guidelines[9].
-
Waste Container Labeling and Storage
All waste containers must be accurately and clearly labeled to ensure safe handling and disposal. The label must include the following information[2][10]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Ecotoxic"
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or laboratory
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory[7][9]. The SAA should be:
-
In a secondary containment tray to prevent spills.
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals[2].
Disposal Procedure
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10].
-
Request Pickup: Once a waste container is full or has been in accumulation for the maximum allowable time (typically 90 days, but this can vary by jurisdiction), submit a hazardous waste pickup request to your EHS office[7].
-
Documentation: Complete any required waste manifests or disposal forms provided by your EHS office.
-
Hand-off: Ensure the waste is securely sealed and properly labeled before handing it off to the authorized disposal personnel.
Quantitative Data Summary
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Puncture-proof container with plastic liner | "Hazardous Waste," "this compound Solid Waste," "Ecotoxic," Accumulation Start Date, PI/Lab Info |
| Liquid Waste | Leak-proof, chemically compatible bottle | "Hazardous Waste," "this compound Liquid Waste," "Ecotoxic," Accumulation Start Date, PI/Lab Info |
| Empty Original Container | Original Container | Treat as hazardous waste until triple-rinsed. Rinsate to be collected as liquid waste. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chemical Waste [k-state.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. odu.edu [odu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
